molecular formula C12H12N2O B12987050 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B12987050
M. Wt: 200.24 g/mol
InChI Key: WPVIOLWTWUKAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS 537010-30-3) is a versatile heterocyclic building block of high interest in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate for constructing more complex molecular hybrids, particularly in the development of potential anticancer and antibacterial agents . The compound features a reactive aldehyde group on the imidazole ring, which allows for further functionalization via condensation and other reactions to create a diverse array of derivatives . Its molecular framework is structurally similar to other documented benzimidazole-carbaldehyde compounds that are utilized as key precursors in synthesizing chalcone hybrids, which have demonstrated significant anti-proliferative effects against various human cancer cell lines . Furthermore, imidazole-based hybrids are extensively researched as a strategy to overcome antibiotic resistance, especially against serious infections caused by Gram-positive and Gram-negative pathogens . This product is intended for use in research laboratories as a synthetic intermediate. It is strictly for research purposes and is not approved for human, veterinary, or household use. Researchers can leverage this chemical to explore new therapeutic agents and study structure-activity relationships (SAR). Always refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]imidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-2-4-11(5-3-10)8-14-7-6-13-12(14)9-15/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIOLWTWUKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-methylbenzyl)-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of viable synthetic strategies. The core of this guide focuses on a robust and efficient two-step pathway commencing with the synthesis of the versatile intermediate, 1H-imidazole-2-carbaldehyde, followed by a regioselective N-alkylation. An alternative route, involving the initial N-alkylation of imidazole followed by C2-formylation, is also discussed. Each protocol is presented with the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Retrosynthetic Analysis

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative whose structural motifs—the N-benzyl imidazole and the reactive aldehyde group—make it a valuable precursor for the synthesis of a wide array of more complex molecules and pharmaceutical agents.[1] The aldehyde functionality allows for diverse chemical modifications, while the imidazole core is a privileged scaffold in drug design, known for its ability to participate in various biological interactions.[2]

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two distinct strategic approaches (Figure 1).

  • Strategy A (N-C Bond Disconnection): This approach involves the N-alkylation of a pre-formed imidazole-2-carbaldehyde precursor with a suitable 4-methylbenzyl electrophile. This is often the preferred route due to the commercial availability and well-established synthesis of imidazole-2-carbaldehyde.

  • Strategy B (C-C Bond Disconnection): This alternative strategy begins with the synthesis of 1-(4-methylbenzyl)-1H-imidazole, followed by the introduction of the formyl group at the C2 position of the imidazole ring.

G cluster_A Strategy A cluster_B Strategy B TM 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde I2C 1H-Imidazole-2-carbaldehyde TM->I2C N-C Disconnection MBI 1-(4-Methylbenzyl)-1H-imidazole TM->MBI C-C Disconnection I2C->TM N-Alkylation MBB 4-Methylbenzyl halide MBB->TM MBI->TM C2-Formylation Formyl Formylating Agent (e.g., DMF) Formyl->TM

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will first detail the synthesis and protocols for Strategy A, followed by a discussion of the alternative pathway, Strategy B.

Primary Synthetic Pathway: N-Alkylation of 1H-Imidazole-2-carbaldehyde

This pathway is highly efficient and proceeds in two main stages: first, the synthesis of the key precursor, 1H-imidazole-2-carbaldehyde, and second, its N-alkylation with 4-methylbenzyl halide.

Stage 1: Synthesis of the Precursor, 1H-Imidazole-2-carbaldehyde

The synthesis of 1H-imidazole-2-carbaldehyde is a critical first step. Several methods have been established, with two of the most reliable being formylation via lithiation and a multi-step procedure detailed in Organic Syntheses.[3][4]

This modern approach involves a halogen-metal exchange followed by quenching with a formylating agent, offering excellent yields.[5] The mechanism relies on the generation of a highly nucleophilic 2-lithioimidazole species, which readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 2-bromo-1H-imidazole (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Cool the solution to 0 °C using an ice bath. Slowly add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq.) over 5 minutes. Stir the mixture for an additional 5-10 minutes at 0 °C.

  • Lithiation: While maintaining the temperature below 20 °C, add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq.) dropwise over 5 minutes. Stir the resulting mixture for 30 minutes. The use of n-BuLi ensures complete deprotonation at the C2 position.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.0 eq.) to the reaction mixture. Allow the solution to slowly warm to room temperature over 30 minutes. To drive the reaction to completion, an additional volume of DMF may be added.[5]

  • Workup and Purification: Quench the reaction by carefully adding water at a temperature below 20 °C. Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate. Combine the organic phases, filter through a pad of silica gel, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield 1H-imidazole-2-carbaldehyde as a light yellow solid.[5][6]

A well-established, multi-step route for the large-scale synthesis of 1H-imidazole-2-carbaldehyde starts from basic precursors like imidazole and benzoyl chloride.[4] This robust procedure involves the formation of a complex intermediate which, after hydrogenation and hydrolysis, yields the desired aldehyde.[3][4] While requiring more steps, it utilizes inexpensive starting materials and is highly reproducible.[4]

Sources

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde: A Comprehensive Technical Guide for Drug Development and Synthetic Chemistry

Executive Summary

In the landscape of modern medicinal chemistry and organometallic ligand design, functionalized imidazoles serve as privileged scaffolds. 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS: 1249710-80-2) represents a highly specialized, sterically tuned building block[1]. By appending a lipophilic 4-methylbenzyl moiety to the N1 position of the biologically active 1H-imidazole-2-carboxaldehyde core, this compound offers unique physicochemical properties. It is primarily utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including poly(ADP-ribose) polymerase (PARP) inhibitors[2], and as a precursor for tridentate Schiff-base ligands in coordination chemistry[3].

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic reactivity, and validated synthetic workflows, designed to equip researchers with actionable, self-validating protocols.

Physicochemical Properties & Structural Analysis

The structural architecture of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde dictates its reactivity. The electron-withdrawing nature of the C2-aldehyde group significantly alters the electron density of the imidazole ring, while the bulky 4-methylbenzyl group at N1 provides steric shielding and enhanced lipophilicity, crucial for crossing lipid bilayers in pharmacological applications.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde
CAS Registry Number 1249710-80-2[1]
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Functional Groups Imidazole core, Aldehyde (-CHO), Benzyl linker, Methylarene
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Imidazole N3)
Predicted LogP ~2.1 (Enhances lipophilicity compared to parent compound)
Appearance White to light-yellow solid (analogous to benzyl derivatives)[4]

Mechanistic Reactivity & Applications

Schiff Base Formation and Ligand Design

The C2-aldehyde is highly electrophilic and readily undergoes condensation reactions with primary amines (such as beta-alanine and 2-aminobenzoic acid) to form Schiff bases[5]. The presence of the N1-benzyl group prevents tautomerization of the imidazole ring, locking the molecule into a specific conformation that is highly favorable for coordinating transition metals (e.g., Cu, Zn, Ru) in a tridentate fashion.

Pharmacological Utility: PTP1B and PARP Inhibition

The parent scaffold, 1H-imidazole-2-carboxaldehyde, is a documented inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway[5]. N-alkylation with a 4-methylbenzyl group enhances the molecule's binding affinity to hydrophobic pockets within allosteric sites. Furthermore, derivatives of this class have been extensively cited in patent literature (e.g., WO2011130661) as critical intermediates in the synthesis of dihydropyridophthalazinone-based PARP inhibitors, which are pivotal in targeted oncology therapies for BRCA-mutated cancers[2].

Pathway A Insulin Receptor (IR) D Enhanced Tyrosine Phosphorylation A->D Activation B PTP1B Enzyme (Negative Regulator) B->A Dephosphorylation C Imidazole-2-carboxaldehyde Derivatives (Inhibitors) C->B Competitive Inhibition E Downstream Insulin Signaling (Glucose Uptake) D->E Signal Transduction

Mechanism of action for imidazole-2-carboxaldehyde derivatives in PTP1B inhibition.

Experimental Protocol: Self-Validating Synthetic Workflow

To synthesize 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde, an SN​2 N-alkylation of 1H-imidazole-2-carboxaldehyde is performed.

Causality of Reagent Selection:

  • Base (Potassium Carbonate - K2​CO3​ ): The aldehyde group at C2 withdraws electron density, lowering the pKa of the N-H proton to ~11.5. A mild base like K2​CO3​ is perfectly calibrated to deprotonate the imidazole without triggering base-catalyzed side reactions (e.g., Cannizzaro reaction) on the aldehyde[6].

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent. It aggressively solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic, thereby accelerating the SN​2 attack on the 4-methylbenzyl chloride.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1H-imidazole-2-carboxaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (30 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 eq, 15 mmol) in one portion. Stir the suspension at room temperature for 30 minutes. The mixture will transition to a slight yellow hue as the imidazolide anion forms.

  • Alkylation: Slowly add 4-methylbenzyl chloride (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes.

  • Reaction Propagation: Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, 1:1 Hexane/Ethyl Acetate). The starting material ( Rf​ ~0.2) should disappear, replaced by a new, less polar UV-active spot ( Rf​ ~0.6).

  • Workup: Cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Synthesis A 1H-Imidazole-2-carboxaldehyde (Starting Material) B Base (K2CO3) Solvent (DMF) A->B Deprotonation C Imidazolide Anion (Intermediate) B->C E 1-(4-Methylbenzyl)-1H-imidazole- 2-carbaldehyde (Product) C->E SN2 Alkylation D 4-Methylbenzyl Chloride (Electrophile) D->E Addition

Synthetic workflow for the N-alkylation of 1H-imidazole-2-carboxaldehyde via SN2 mechanism.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • 1H NMR ( CDCl3​ , 400 MHz): Look for the diagnostic aldehyde proton singlet at ~9.8 ppm. The benzylic CH2​ protons will appear as a sharp singlet around 5.5 ppm, confirming N-alkylation. The imidazole backbone protons will present as two doublets between 7.1 and 7.3 ppm.

  • LC-MS: Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 201.1.

By strictly controlling the basicity of the environment and utilizing the steric directing effects of the N-benzyl group, researchers can reliably synthesize and scale this compound for downstream high-throughput screening or API manufacturing.

References

  • ChemSrc. "1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde - CAS 1249710-80-2." ChemSrc Database. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2011130661 - METHODS OF USING DIHYDROPYRIDOPHTHALAZINONE INHIBITORS OF POLY (ADP-RIBOSE)POLYMERASE (PARP)." WIPO Patentscope. Available at:[Link]

  • Thermo Fisher Scientific. "Imidazole-2-carboxaldehyde, 97%." Fisher Scientific Catalog. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "1-benzyl-1H-imidazole-2-carbaldehyde | CID 139082." PubChem Database. Available at: [Link]

Sources

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde: Synthesis, Characterization, and Medicinal Chemistry Applications

Abstract

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a proton donor, proton acceptor, and metal-coordinating ligand make it a versatile component in drug design.[1][2] This technical guide provides a comprehensive overview of a specific, functionalized derivative: 1-(4-methylbenzyl)-1H-imidazole-2-carbaldehyde. We will delve into its systematic nomenclature, detailed synthetic protocols with mechanistic considerations, in-depth structural elucidation via spectroscopic methods, and explore its chemical reactivity. Furthermore, we will contextualize its potential as a valuable building block in modern drug discovery programs, drawing parallels with other bioactive imidazole-containing molecules. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structure is an imidazole ring substituted at two positions: the N-1 nitrogen atom bears a 4-methylbenzyl group, and the C-2 carbon atom is functionalized with a carbaldehyde (formyl) group.

  • IUPAC Name: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

  • Synonyms: 1-(p-tolyl-methyl)-1H-imidazole-2-carboxaldehyde

  • Molecular Formula: C₁₂H₁₂N₂O

  • Molecular Weight: 200.24 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

PropertyValueNotes
Molecular Weight 200.24 g/mol Calculated from the molecular formula C₁₂H₁₂N₂O.[3]
Form SolidExpected to be a crystalline solid at room temperature.[4][5]
Color White to light yellowTypical appearance for imidazole aldehydes.[4][5]
Solubility Soluble in polar organic solventsExpected to be soluble in solvents like DMF, DMSO, and chlorinated solvents.[4]
Stability Stable under standard laboratory conditionsGenerally stable, though aldehydes can be prone to oxidation.[4][6]

Synthesis and Mechanistic Insights

The synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is most logically achieved through a two-step sequence: (A) N-alkylation of a suitable imidazole precursor, followed by (B) formylation at the C-2 position. The choice of starting material and reaction order is critical for achieving high regioselectivity and yield.

Synthetic Strategy: N-Alkylation followed by Formylation

The most direct route involves first attaching the 4-methylbenzyl group to the imidazole nitrogen, followed by introducing the aldehyde functionality. Starting with 1H-imidazole-2-carbaldehyde and attempting N-alkylation is less ideal, as the aldehyde's electron-withdrawing nature can complicate the reaction, and the aldehyde itself can react under basic conditions. Therefore, starting with a C-2 protected or unsubstituted imidazole is preferable.

A robust approach begins with the N-alkylation of imidazole itself, followed by a regioselective formylation.

Synthetic Workflow Imidazole Imidazole Intermediate 1-(4-Methylbenzyl)-1H-imidazole Imidazole->Intermediate Step A: N-Alkylation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Step A: N-Alkylation Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Step A: N-Alkylation BenzylHalide 4-Methylbenzyl bromide BenzylHalide->Intermediate Step A: N-Alkylation Product 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde Intermediate->Product Step B: C-2 Formylation FormylatingAgent Formylating Agent (e.g., n-BuLi then DMF) FormylatingAgent->Product Step B: C-2 Formylation Solvent2 Solvent (e.g., Anhydrous THF) Solvent2->Product Step B: C-2 Formylation

Caption: Synthetic workflow for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Experimental Protocol

Step A: Synthesis of 1-(4-Methylbenzyl)-1H-imidazole

This step involves a standard nucleophilic substitution reaction. The imidazole anion, generated in situ by a base, acts as the nucleophile, displacing the halide from 4-methylbenzyl bromide.

  • Reagent Setup: To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the imidazole nitrogen. The imidazole ring is amphoteric, but a strong base readily removes the N-1 proton.[6]

  • Alkylation: Add a solution of 4-methylbenzyl bromide (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 1-(4-methylbenzyl)-1H-imidazole as a pure compound.

Step B: Synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Formylation of the C-2 position of the N-substituted imidazole is achieved via metallation followed by quenching with a formylating agent.[7] The C-2 proton of imidazole is the most acidic ring proton and can be selectively removed by a strong organolithium base.

  • Reagent Setup: Dissolve 1-(4-methylbenzyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

  • Lithiation (Metallation): Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically as a solution in hexanes) dropwise, keeping the internal temperature below -70 °C. The solution will typically change color upon formation of the 2-lithio-imidazole intermediate. Stir for 1 hour at -78 °C. This deprotonation is highly regioselective for the C-2 position.[7]

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the cold solution. The lithium-intermediate attacks the carbonyl carbon of DMF.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude material is purified by flash column chromatography to afford the final product, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.[7]

Structural Elucidation and Spectroscopic Analysis

The confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[8][9][10]

Table 2: Predicted Spectroscopic Data for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

TechniqueData and Interpretation
¹H NMR δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO). δ ~7.5-7.7 ppm (s, 1H): Imidazole C2-H proton is absent, but C4-H or C5-H will be downfield. δ ~7.1-7.4 ppm (m, 6H): Aromatic protons from the benzyl ring (AA'BB' system, 4H) and the two imidazole ring protons (2H). δ ~5.4-5.6 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-). δ ~2.3-2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).
¹³C NMR δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O). δ ~145-150 ppm: Imidazole C2 carbon attached to the aldehyde. δ ~125-140 ppm: Aromatic and imidazole carbons (6 carbons from benzyl, 2 from imidazole). δ ~50-55 ppm: Methylene carbon (-CH₂-). δ ~20-22 ppm: Methyl carbon (-CH₃).
IR (Infrared) ~2820 & ~2720 cm⁻¹: C-H stretch (Fermi doublet) characteristic of aldehydes. ~1680-1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde. ~1610, 1515, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and imidazole rings. ~3100-3000 cm⁻¹: Aromatic C-H stretching.
MS (Mass Spec) m/z = 200.09 [M]⁺: Molecular ion peak. m/z = 171 [M-CHO]⁺: Fragment corresponding to the loss of the formyl group. m/z = 105 [C₈H₉]⁺: Fragment corresponding to the 4-methylbenzyl (tolyl-methyl) cation.

Chemical Reactivity and Derivatization Potential

The title compound possesses two key reactive sites: the aldehyde group and the imidazole ring system, making it a versatile scaffold for further chemical modification.

  • Reactions at the Aldehyde Group: The formyl group is a synthetic handle for a wide range of transformations.[11]

    • Oxidation: Can be readily oxidized to the corresponding carboxylic acid (1-(4-methylbenzyl)-1H-imidazole-2-carboxylic acid) using reagents like potassium permanganate (KMnO₄) or silver(I) oxide (Ag₂O).

    • Reduction: Can be selectively reduced to the primary alcohol ( (1-(4-methylbenzyl)-1H-imidazol-2-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields substituted amines.

    • Wittig Reaction: Olefination with phosphorus ylides provides a route to vinyl-substituted imidazoles.[11]

    • Condensation Reactions: Forms Schiff bases (imines) upon reaction with primary amines and oximes with hydroxylamine.[12] These reactions are fundamental in creating diverse libraries of compounds for biological screening.

  • Reactions at the Imidazole Ring: While the N-1 and C-2 positions are substituted, the C-4 and C-5 positions are available for electrophilic substitution, although this can be challenging. Halogenation (e.g., with NBS or NCS) could potentially occur at these positions under specific conditions.

Reactivity Pathways Start 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde Acid Carboxylic Acid Start->Acid [Oxidation] e.g., KMnO₄ Alcohol Primary Alcohol Start->Alcohol [Reduction] e.g., NaBH₄ Imine Imine (Schiff Base) Start->Imine R-NH₂ Alkene Alkene Start->Alkene Wittig Reagent Amine Secondary Amine Start->Amine R₂NH, [H]

Caption: Key reactivity pathways for derivatization of the title compound.

Relevance in Medicinal Chemistry and Drug Development

The imidazole scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs like the antifungal ketoconazole, the antibiotic metronidazole, and the anticancer agent dacarbazine.[6][13] The significance of this heterocyclic system stems from its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[2]

The title compound, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde, serves as a key intermediate for synthesizing novel therapeutic agents.

  • Kinase Inhibition: Many kinase inhibitors feature an N-substituted heterocyclic core that occupies the ATP-binding pocket. The 1-(4-methylbenzyl) group can be tailored to interact with specific hydrophobic regions of a kinase, while the aldehyde can be elaborated into structures that form crucial hydrogen bonds.[2][14]

  • Anticancer and Antiviral Potential: Substituted imidazoles are widely explored as anticancer and antiviral agents.[14][15] Derivatives synthesized from this aldehyde could be screened for activity against various cancer cell lines or viral targets. The imidazole core can interact with biological targets through various mechanisms, including DNA intercalation.[16]

  • Antimicrobial and Antifungal Agents: The imidazole ring is famous for its role in antifungal drugs. New derivatives can be synthesized and tested for their efficacy against resistant bacterial and fungal strains.[13]

  • PTP1B Inhibition: Imidazole-2-carboxaldehyde itself has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment.[11][17] N-1 substituted analogs are logical next-generation compounds to explore for enhanced potency and selectivity.

Conclusion

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a strategically important molecule that combines the privileged imidazole scaffold with a versatile aldehyde functional group. Its synthesis is achievable through well-established organic chemistry methodologies, primarily involving sequential N-alkylation and C-2 formylation. The presence of the reactive aldehyde group opens up a multitude of pathways for chemical derivatization, enabling the creation of diverse molecular libraries. Given the proven track record of substituted imidazoles in a vast range of therapeutic areas, this compound represents a valuable and promising building block for the discovery and development of next-generation pharmaceuticals.

References

  • Bastos, L. F. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(15), 5769. Available at: [Link]

  • MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]

  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • Azzam, S. H. S., & Pasha, M. A. (2023, July 28). A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES. ResearchGate. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Available at: [Link]

  • PubMed. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

  • Preprints.org. (2025, March 22). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • JScholar Publishers. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Available at: [Link]

  • SpectraBase. 1H-Imidazole-2-carbaldehyde, 1-phenyl-. Available at: [Link]

  • Semantic Scholar. (2010, April 21). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

  • Zhang, Z.-Y., et al. (2013). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of Heterocyclic Chemistry, 50(S1), E1-E6. Available at: [Link]

Sources

The Physicochemical Privilege of the Imidazole Moiety in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Foundations

In the landscape of medicinal chemistry, the imidazole moiety stands as a privileged scaffold, uniquely capable of navigating complex biological microenvironments. As a five-membered planar aromatic heterocycle containing two sp2 hybridized nitrogen atoms, imidazole exhibits a remarkable degree of physicochemical versatility[1].

Operating with a pKa of approximately 7.0, the imidazole ring is amphoteric, existing in a dynamic tautomeric equilibrium at physiological pH[2]. This highly polar, water-soluble nature allows it to act simultaneously as a hydrogen bond donor and acceptor[2][3]. Consequently, the imidazole nucleus is frequently deployed as a bioisostere for triazoles, pyrazoles, and thiazoles to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[3]. As a Senior Application Scientist, I approach the imidazole ring not merely as a structural building block, but as a programmable molecular warhead capable of executing two distinct pharmacological directives: direct metalloprotein coordination and precise kinase hinge-region hydrogen bonding.

Mechanistic Paradigms in Target Engagement

Metalloprotein Coordination: The CYP51 Paradigm

The most historically significant application of the imidazole moiety is in the design of antifungal agents targeting lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for ergosterol biosynthesis[4][5].

The mechanism of action is fundamentally driven by transition metal coordination geometry. The unprotonated nitrogen (N3) of the imidazole ring acts as a potent Lewis base. Upon penetrating the enzyme's active site, this nitrogen donates its lone pair of electrons to form a coordinate covalent bond directly with the ferric (Fe3+) iron of the heme prosthetic group[6]. This non-competitive binding event displaces the native diatomic oxygen ligand, sterically occluding the active site and completely arresting the 14α-demethylation of lanosterol[4][6]. The resulting accumulation of toxic 14α-methylated sterols disrupts the fungal cell membrane's lipid bilayer, culminating in cell death[2][7].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Iron Fe3+) Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Fungal Survival) CYP51->Ergosterol 14α-Demethylation Imidazole Imidazole Drug (e.g., Ketoconazole) Coordination N3 Lone Pair Coordinates to Fe3+ Imidazole->Coordination Penetrates Pocket Coordination->CYP51 Displaces Oxygen Inhibition Steric Blockade & Catalytic Arrest Coordination->Inhibition Induces Inhibition->CYP51 Blocks

Mechanism of CYP51 inhibition via imidazole-heme iron coordination.

Kinase Hinge Region Binding

Beyond metalloenzymes, the imidazole nucleus has emerged as a highly effective scaffold for targeting the ATP-binding hinge region of kinases[8]. To competitively inhibit a kinase, a small molecule must mimic the intricate hydrogen-bonding network typically engaged by the adenine ring of ATP.

Imidazole derivatives, such as 4-aminoimidazoles and 2,4-1H-imidazole carboxamides, achieve this through precise topological alignment[8][9]. In the inhibition of Janus kinase 2 (JAK2), X-ray crystallography reveals that the imidazole ring establishes a critical acceptor-donor hydrogen-bonding motif with the backbone carbonyl of glutamate (E930) and the amide nitrogen of leucine (L932)[10]. Similarly, structure-based drug design (SBDD) has leveraged the imidazole core to develop potent inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1). In these molecules, the core imidazole anchors the compound to the hinge region (forming hydrogen bonds with the M477 backbone), while peripheral substitutions dictate kinome selectivity[9][11][12].

Experimental Workflows & Validation Protocols

In drug development, empirical validation must rely on self-validating experimental systems that confirm specific mechanisms of action rather than mere phenotypic outcomes. Below are the gold-standard protocols for evaluating imidazole-based compounds.

Protocol 1: Spectrophotometric Validation of Heme Coordination (CYP51)

Purpose: To confirm that the imidazole moiety directly coordinates with the heme iron of CYP51, distinguishing it from allosteric binders. Causality: The displacement of the native axial ligand (water/oxygen) by the imidazole nitrogen alters the ligand field of the high-spin ferric heme, transitioning it to a low-spin state. This electronic shift manifests as a "Type II" difference spectrum, definitively proving active-site metal coordination[5].

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant target enzyme (e.g., Candida albicans CaCYP51) and dilute to a final concentration of 10 μM in 0.1 M Tris-HCl buffer (pH 8.1) containing 25% (wt/vol) glycerol to stabilize the protein[5].

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 300 nm to 700 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Add the imidazole compound (dissolved in DMSO) to the sample cuvette in progressive aliquots (e.g., 0.5 μM to 50 μM). Add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent-induced spectral artifacts.

  • Spectral Recording: After a 3-minute equilibration period per addition, record the difference spectra.

  • Self-Validation & Analysis: A successful imidazole coordinator will produce a Type II spectrum characterized by a peak at ~427 nm and a trough at ~411 nm[5]. Plot the absorbance difference ( ΔAmax​ ) against ligand concentration to calculate the dissociation constant ( Kd​ ).

Protocol 2: TR-FRET Assay for Kinase Hinge-Binding Affinity

Purpose: To quantify the inhibitory potency ( IC50​ ) of imidazole derivatives against target kinases. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates compound autofluorescence artifacts by utilizing a long-lifetime lanthanide donor (e.g., Europium). By measuring the displacement of an ATP-competitive fluorescent tracer, we isolate specific hinge-binding events from non-specific protein aggregation[12].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing the target kinase (e.g., TAK1 or JAK2), a Europium-labeled anti-tag antibody (to bind the kinase), and a kinase-specific fluorescent tracer (e.g., Alexa Fluor 647).

  • Compound Dispensing: Use acoustic dispensing to transfer the imidazole compounds into a 384-well low-volume plate, creating a 10-point dose-response curve (10 μM down to 0.5 nM).

  • Incubation: Add the kinase/antibody/tracer master mix to the compounds. Incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite the sample at 337 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Self-Validation & Analysis: Calculate the FRET ratio (665/615 nm). A dose-dependent decrease in the ratio indicates specific tracer displacement. The dose-response curve must plateau at both the upper and lower asymptotes to yield a reliable IC50​ .

Kinase_Workflow Comp Imidazole Compounds Incubate Incubate with Kinase + Tracer Comp->Incubate TRFRET TR-FRET Measurement Incubate->TRFRET 665/615 nm Displacement Tracer Displacement TRFRET->Displacement IC50 Calculate IC50 & Hinge Affinity Displacement->IC50

TR-FRET workflow for evaluating imidazole-based kinase hinge binders.

Quantitative Data Analysis

The structural tuning of the imidazole ring directly correlates with its biochemical potency. The table below summarizes the target-specific binding affinities achieved by optimizing the imidazole scaffold in recent drug discovery campaigns.

Table 1: Comparative Kinase Inhibitory Potency of Imidazole-Based Scaffolds

Target EnzymeImidazole Scaffold ClassInhibitory Potency ( IC50​ )Primary Structural InteractionReference
TAK1 2,4-1H-imidazole carboxamide0.55 nMH-bond to hinge backbone (M477)[12]
JAK2 1-methyl-1H-imidazol-4-amine< 3.0 nMAcceptor-donor H-bond (L932, E930)[10]
c-Src 4-aminoimidazole220 nMH-bond to hinge backbone[8]
CaCYP51 Imidazole (General Azole)~10-50 nMDirect coordination to Heme Fe3+[5]

References

  • Biological Significance of Imidazole-based Analogues in New Drug Development. eurekaselect.com.[Link]

  • A Review on “Imidazole and Various Biological Activities”. humanjournals.com.[Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. neuroquantology.com.[Link]

  • Biological Significance of Imidazole-Based Analogues in New Drug Development. researchgate.net.[Link]

  • Biological Significance of Imidazole-based Analogues in New Drug Development. nih.gov. [Link]

  • CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. researchgate.net.[Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. nih.gov.[Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. mdpi.com.[Link]

  • Discovery of 2,4‑1H‑Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. figshare.com.[Link]

  • Resistance to antifungals that target CYP51. nih.gov.[Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. acs.org.[Link]

  • Discovery of 2,4-1 H -Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. researchgate.net.[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. nih.gov.[Link]

  • Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). asm.org.[Link]

  • Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. rsc.org.[Link]

Sources

Comprehensive Synthesis Methodologies for N-Substituted Imidazole-2-carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted imidazole-2-carbaldehydes (specifically 1-alkyl-1H-imidazole-2-carbaldehydes) are indispensable heterocyclic building blocks in modern drug discovery and materials science. They serve as critical precursors for the synthesis of advanced therapeutics, including heteroaromatic curcumin analogs for oncology 1[1], angiotensin II receptor blockers (ARBs)2[2], and protein tyrosine phosphatase 1B (PTP1B) inhibitors 3[3].

This technical whitepaper provides an authoritative evaluation of the three primary synthetic pathways to construct these molecules, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and protocol validation.

Mechanistic Evaluation of Synthetic Strategies

Pathway A: Base-Mediated Direct N-Alkylation

The most atom-economical and direct route involves the N-alkylation of commercially available 1H-imidazole-2-carbaldehyde. The standard protocol utilizes potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF)4[4].

  • Causality of Reagent Choice: K₂CO₃ is a mild inorganic base. It is sufficiently basic to deprotonate the acidic N-H of the imidazole ring (pKa ~14.5) but not strong enough to trigger unwanted self-condensation or Cannizzaro-type reactions at the C2-formyl group. DMF is selected as a polar aprotic solvent because it poorly solvates the resulting imidazolide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack on the alkyl halide.

Pathway B: Regioselective C2-Lithiation and Formylation

When starting from an N-substituted imidazole, the C2 position can be selectively formylated via directed ortho-metalation (DoM). This involves treating the 1-alkyl-1H-imidazole with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at cryogenic temperatures (-78 °C), followed by quenching with DMF2[2].

  • Causality of Reagent Choice: The C2 proton is the most acidic on the imidazole ring due to the inductive effects of the adjacent nitrogen atoms. Maintaining the reaction at -78 °C is critical; higher temperatures can lead to the nucleophilic addition of n-BuLi to the imine-like nitrogen (C=N bond) or cause ring-opening degradation. DMF acts as an efficient electrophilic formylating agent, trapping the organolithium intermediate.

Pathway C: Selective Oxidation of Hydroxymethyl Imidazoles

If the synthetic sequence naturally yields a (1-alkyl-1H-imidazol-2-yl)methanol derivative, it must be selectively oxidized. Dess-Martin periodinane (DMP) in dichloromethane (DCM) is the optimal reagent 5[5].

  • Causality of Reagent Choice: Primary alcohols on electron-rich heterocycles are prone to over-oxidation. Stronger oxidants like potassium permanganate (KMnO₄) will irreversibly push the oxidation state to the carboxylic acid6[6]. DMP provides mild, highly selective oxidation to the aldehyde via a cyclic hypervalent iodine transition state, preserving the integrity of the imidazole core.

Workflow Visualization

SynthesisPathways SM1 1H-imidazole- 2-carbaldehyde I1 Imidazolide Anion SM1->I1 K2CO3, DMF Deprotonation SM2 1-Alkyl-1H- imidazole I2 C2-Lithiated Intermediate SM2->I2 n-BuLi, THF, -78°C Lithiation SM3 (1-Alkyl-1H-imidazol- 2-yl)methanol Target 1-Alkyl-1H-imidazole- 2-carbaldehyde SM3->Target DMP, DCM, rt Selective Oxidation I1->Target R-X, 50°C SN2 Alkylation I2->Target DMF Quench Formylation

Caption: Convergent synthetic pathways for the preparation of 1-alkyl-1H-imidazole-2-carbaldehydes.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative metrics of the three synthetic pathways to guide route selection during process development.

MetricPathway A (N-Alkylation)Pathway B (C2-Lithiation)Pathway C (DMP Oxidation)
Typical Yield 75% – 90%60% – 80%85% – 95%
Atom Economy HighModerateLow (Heavy iodine byproducts)
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic control)Poor (DMP is shock-sensitive at scale)
Functional Group Tolerance Low (Electrophiles interfere)Low (Ketones/Esters react with n-BuLi)High (Tolerates most functional groups)
Primary Limitation Requires pre-formed aldehydeStrict anhydrous/cryogenic conditionsReagent cost and safety at scale

Validated Experimental Protocols

These protocols are designed as self-validating systems. Analytical markers are embedded within the steps to ensure the scientist can verify the success of the transformation before proceeding.

Protocol A: General Procedure for Direct N-Alkylation

Reference Standard:1[1].

  • Preparation: To a flame-dried round-bottom flask, add 1H-imidazole-2-carbaldehyde (1.0 equiv, 13 mmol) and anhydrous K₂CO₃ (1.2 equiv, 16 mmol) in anhydrous DMF (13 mL).

  • Activation: Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring ensures complete deprotonation and generation of the imidazolide anion prior to electrophile introduction.

  • Alkylation: Add the alkyl bromide (1.2 equiv, 16 mmol) dropwise. Heat the reaction mixture to 50 °C and stir for 6 hours. Causality: Moderate heating overcomes the activation energy barrier for the Sₙ2 displacement while preventing thermal degradation of the formyl group.

  • Workup: Cool to room temperature. Remove inorganic solids via vacuum filtration. Dilute the filtrate with distilled water (50 mL) and extract with diethyl ether (3 × 30 mL).

  • Validation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Analytical Marker: ¹H NMR (CDCl₃) should display a sharp aldehyde singlet at ~9.8 ppm and the disappearance of the broad N-H peak at ~13.0 ppm.

Protocol B: General Procedure for C2-Lithiation and Formylation

Reference Standard:2[2].

  • Preparation: Dissolve the 1-alkyl-1H-imidazole (1.0 equiv) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.6 M in hexanes, 1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to exotherms, ensuring the absolute regioselectivity of the C2-deprotonation. Stir at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 20 mL). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol C: Selective Oxidation via Dess-Martin Periodinane

Reference Standard:6[6].

  • Preparation: Dissolve the (1-alkyl-1H-imidazol-2-yl)methanol derivative (1.0 equiv) in anhydrous DCM (0.1 M).

  • Oxidation: Add Dess-Martin periodinane (1.2 equiv) portion-wise at 0 °C. Causality: Anhydrous conditions prevent the hydrolysis of the hypervalent iodine reagent, ensuring stoichiometric efficiency. Starting at 0 °C controls the initial exothermic burst.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (disappearance of the polar alcohol spot).

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted DMP and iodine byproducts, while NaHCO₃ neutralizes the generated acetic acid, preventing protonation of the imidazole product. Extract with DCM, dry, and concentrate.

References

  • Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents.PMC/NIH.
  • Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents.PMC/NIH.
  • A Concise Synthesis, Docking Studies and Biological Evaluation of N-substituted 5-Butylimidazole Analogues as Potent Angiotensin II Receptor Blockers.
  • (5-ethyl-1H-imidazol-2-yl)methanol.Benchchem.
  • What is Imidazole-2-carboxaldehyde and its Applic
  • Structure–Activity Relationship and Pharmacokinetic Studies (Dess-Martin Oxid

Sources

Methodological & Application

Application Note: Purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a critical intermediate in the synthesis of complex pharmaceuticals, including kinase inhibitors and GPCR ligands. However, its purification via standard normal-phase silica gel chromatography is notoriously problematic. As a Senior Application Scientist, I frequently observe researchers struggling with low recovery yields, severe peak tailing, and unexpected degradation when isolating this molecule.

To design a self-validating purification protocol, we must first analyze the molecule's physicochemical profile:

  • The Basic Imidazole Nitrogen (N3): The unsubstituted nitrogen on the imidazole ring is a Lewis base (pKa ~7.0). Standard silica gel ( SiO2​ ) possesses highly acidic surface silanol groups ( Si−OH , pKa ~4.5–5.5). When the basic imidazole interacts with these acidic sites, it results in strong hydrogen bonding and proton transfer, causing irreversible adsorption and severe peak tailing[1].

  • The Reactive C2-Carbaldehyde: Aldehydes attached to electron-deficient heterocycles are highly electrophilic. Prolonged residence time on an acidic column can lead to the formation of stable hydrates or auto-oxidation to 1-(4-methylbenzyl)-1H-imidazole-2-carboxylic acid[2].

  • The Lipophilic 4-Methylbenzyl Group: This bulky, non-polar moiety at the N1 position provides excellent solubility in standard organic solvents (e.g., dichloromethane, ethyl acetate), allowing us to avoid highly polar, protic mobile phases that might otherwise react with the aldehyde.

Causality & Experimental Design

To overcome these challenges, the chromatographic system must be fundamentally altered. We cannot change the molecule, so we must change the stationary phase's behavior.

Stationary Phase Deactivation (The "Capping" Mechanism)

Standard silica gel will trap the target compound. To prevent this, we employ Triethylamine (TEA) as a sacrificial basic modifier[1][3]. By incorporating 1% (v/v) TEA into the mobile phase, the TEA molecules preferentially bind to and neutralize the acidic silanol sites. This "capping" mechanism prevents the basic imidazole nitrogen from interacting with the silica, allowing the molecule to elute in a sharp, concentrated band[3]. Alternatively, neutral alumina can be used, but TEA-deactivated silica offers superior resolution at a fraction of the cost[1].

Mechanism cluster_0 Without TEA (Tailing & Loss) cluster_1 With 1% TEA (Sharp Elution) Node1 Acidic Silanol (Si-OH) Node2 Basic Imidazole Nitrogen Node1->Node2 Strong H-Bond / Proton Transfer Node3 Acidic Silanol (Si-OH) Node4 Triethylamine (TEA) Node3->Node4 Neutralization (Capping) Node5 Target Imidazole (Free to Elute) Node4->Node5 No Interaction

Figure 1: TEA neutralizes acidic silanols, preventing irreversible imidazole binding.

The Dry Loading Strategy

Because the crude reaction mixture often contains viscous byproducts or unreacted starting materials, liquid loading directly onto the column bed can cause band broadening. Dry loading —adsorbing the crude mixture onto a small amount of silica gel and evaporating it to a free-flowing powder—ensures the sample enters the column as a perfectly flat, narrow band, maximizing resolution[1].

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system: you will visually confirm the deactivation of the silica via Thin Layer Chromatography (TLC) before committing your entire batch to the column.

Phase 1: System Validation (TLC Optimization)
  • Prepare Mobile Phases: Prepare two solvent systems:

    • System A: 50:50 Hexanes/Ethyl Acetate.

    • System B: 50:50 Hexanes/Ethyl Acetate + 1% (v/v) TEA.

  • Spot and Develop: Spot the crude mixture on two separate silica gel TLC plates. Develop one in System A and the other in System B.

  • Analyze Causality: Under UV light (254 nm), observe the target spot. In System A, the spot will likely streak from the baseline. In System B, the spot should be tight and circular (ideal Rf​ = 0.30 - 0.40). Do not proceed to column packing until System B yields a sharp spot.

Phase 2: Column Preparation & Dry Loading
  • Solvent Preparation: Prepare 1 Liter of the starting mobile phase: 90% Hexanes, 10% Ethyl Acetate, and 1% TEA (v/v).

  • Slurry Packing: Weigh out standard flash silica gel (60 Å, 40-63 µm). In a beaker, mix the silica with the starting mobile phase to create a uniform slurry. Pour this into the glass column.

  • Equilibration: Force 2-3 Column Volumes (CV) of the starting mobile phase through the bed using compressed air. This step is critical: it pre-saturates the acidic silanol groups with TEA before the target molecule is introduced[3].

  • Dry Loading: Dissolve the crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude product). Evaporate the DCM under reduced pressure until a dry, free-flowing powder is obtained[1].

  • Application: Carefully pour the dry powder evenly onto the top of the packed column bed. Cover with a 1 cm layer of clean sea sand to protect the bed from solvent disruption.

Phase 3: Gradient Elution & Recovery
  • Elution: Begin eluting with the 90:10 Hexanes/EtOAc (+1% TEA) mixture. Gradually increase the polarity in a step-gradient fashion (e.g., 80:20, then 70:30, up to 50:50)[1].

  • Fraction Collection: Collect fractions in test tubes. The target compound is highly UV-active due to the conjugated imidazole-aldehyde system and the benzyl ring.

  • TLC Verification: Spot fractions on a TLC plate and develop using the optimized System B. Combine fractions containing the pure target compound.

  • Solvent Removal: Evaporate the combined fractions using a rotary evaporator (water bath at 30°C to protect the aldehyde).

  • High-Vacuum Polishing: Because TEA has a boiling point of 89°C, trace amounts will remain. Place the purified product under high vacuum (≤ 0.1 mbar) for 12–24 hours to ensure complete removal of the basic modifier.

Workflow A Crude Mixture B TLC Optimization (Hex/EtOAc + 1% TEA) A->B C Column Packing (Silica Gel slurry in 1% TEA) B->C T1 Tailing Observed? B->T1 D Dry Loading (Adsorption onto Silica) C->D E Gradient Elution (Hexanes to 50% EtOAc) D->E F Fraction Analysis (UV/TLC) E->F G Solvent Evaporation & High-Vacuum Drying F->G H Purified Target Compound G->H T2 Increase TEA to 2% or Switch to Neutral Alumina T1->T2 T2->C

Figure 2: Workflow for the purification of basic imidazole derivatives.

Quantitative Data & Troubleshooting

To assist in experimental planning, the following tables summarize expected outcomes based on stationary phase selection and the recommended gradient profile.

Table 1: Comparison of Stationary Phases for Imidazole Purification
Stationary PhaseAdditiveResolutionExpected RecoveryMechanistic Notes
Standard Silica Gel NonePoor (Severe Tailing)< 40%Irreversible binding to acidic silanols; aldehyde degradation[1][2].
Deactivated Silica 1% TEAExcellent (Sharp Bands)> 85%TEA caps acidic sites. Requires high-vacuum drying to remove TEA[3].
Neutral Alumina NoneGood70 - 80%Basic nature prevents degradation, but lower resolving power than silica[1][3].
Amine-Functionalized NoneExcellent> 90%Ideal but highly expensive. Best for late-stage API purification[3].
Table 2: Recommended Gradient Elution Profile
Column Volume (CV)Hexanes (%)EtOAc (%)TEA (%)Target Compound Status
0 - 290101.0Retained at the top of the column. Non-polar impurities elute.
3 - 580201.0Slow migration begins.
6 - 870301.0Target compound begins to elute.
9 - 1250501.0Complete elution of the target compound.

References

  • "Technical Support Center: Purification of Imidazole Derivatives", Benchchem.
  • "Technical Support Center: Column Chromatography of Alpha-Aminoketones", Benchchem.
  • "Technical Support Center: Preparation of 1H-Imidazole-2-carboxaldehyde Oxime", Benchchem.

Sources

Application Note: High-Purity Recrystallization of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide to the purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications.[1] This guide moves beyond a simple recitation of steps to explain the underlying physicochemical principles, offering a systematic approach to solvent selection, detailed protocols for both single-solvent and two-solvent systems, and robust methods for purity validation. Troubleshooting guidance is included to address common challenges such as oiling out and poor crystal formation. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently and repeatedly obtain material of high purity.

Foundational Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique for nonvolatile organic solids that relies on the principle of differential solubility.[2] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (and thus stay in the mother liquor upon crystallization).[2]

1.1. Molecular Structure and Solubility Profile

The structure of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde dictates its solubility. The molecule possesses several key features:

  • A polar imidazole ring and an aldehyde group: These moieties can participate in dipole-dipole interactions and hydrogen bonding, suggesting solubility in polar solvents.

  • A non-polar 4-methylbenzyl (tolyl) group: This aromatic, hydrocarbon portion of the molecule imparts non-polar character, suggesting solubility in non-polar organic solvents.

This amphiphilic nature means that solvents of intermediate polarity, or specific mixtures of polar and non-polar solvents, are likely to be the most effective for recrystallization. Solvents like ethanol, isopropanol, ethyl acetate, and toluene are excellent starting points for investigation.[4][5]

1.2. The Criticality of Solvent Selection

The choice of solvent is the most important factor in a successful recrystallization. A systematic screening process is essential to identify the optimal solvent or solvent system. The goal is to find a solvent that provides a steep solubility curve with respect to temperature. This ensures minimal product is lost in the cold mother liquor, maximizing recovery.[3]

Protocol I: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening should be performed to identify the most suitable solvent system.

Objective: To empirically determine the best solvent for recrystallizing 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde from a selection of candidates.

Materials:

  • Crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

  • Test tubes (e.g., 10 x 75-mm)

  • Selection of test solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water, Heptane)

  • Hot plate or heating mantle

  • Glass stirring rod

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude compound into several separate test tubes.[6]

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves completely in <1-2 mL of solvent at room temperature, the solvent is unsuitable as a single-solvent system.[7]

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue to add small portions of the hot solvent until the solid just dissolves. Record the approximate volume used.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice-water bath to maximize crystallization.[4]

  • If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod below the solvent line.[8]

  • Record your observations in a table, noting the quality and quantity of crystals formed.

Data Interpretation:

SolventSolubility at 20°CSolubility at BoilingCrystal Formation upon CoolingRemarks
IsopropanolLowHighAbundant, well-formed crystalsExcellent Candidate
Ethyl AcetateMediumHighSome crystals, significant material in solutionPotential for two-solvent system
TolueneLowHighGood crystal formationGood candidate, high boiling point
HeptaneInsolubleInsolubleUnsuitable as single solventExcellent Anti-solvent
WaterInsolubleInsolubleUnsuitable as single solventPotential anti-solvent with polar solvents
EthanolMedium-HighVery HighPoor recoveryUnsuitable as single solvent

Table 1: Example of a solvent screening data log. The ideal solvent will show low solubility at 20°C, high solubility at its boiling point, and result in a high yield of crystals upon cooling.

Protocol II: Optimized Recrystallization Methods

Based on typical results from solvent screening for similar aromatic aldehydes and imidazole derivatives, isopropanol (a single solvent) and an ethyl acetate/heptane mixture (a two-solvent system) are presented as robust protocols.

3.1. Method A: Single-Solvent Recrystallization with Isopropanol

This is the preferred method when a suitable single solvent is identified.

Procedure:

  • Dissolution: Place the crude 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil using a hot plate.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to form a saturated solution.[4]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities from the crystal surfaces.[2][8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a moderate temperature.

3.2. Method B: Two-Solvent Recrystallization with Ethyl Acetate & Heptane

This method is used when no single solvent has ideal properties. One solvent (the "solvent," e.g., ethyl acetate) dissolves the compound well, while the other (the "anti-solvent" or "insoluble solvent," e.g., heptane) does not. The two solvents must be miscible.[4]

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethyl acetate in an Erlenmeyer flask.

  • Induce Crystallization: While keeping the solution hot, add heptane dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Maximize Yield & Isolate: Follow steps 5-8 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/heptane (in the same approximate ratio that induced crystallization) for the final wash.

Workflow Visualization

The following diagrams illustrate the decision-making and procedural flow for the purification process.

SolventSelection start_node Start: Crude Compound process_node_1 Add solvent at RT start_node->process_node_1  Test Solvent process_node process_node decision_node decision_node result_node result_node end_node Suitable Solvent Found reject_node reject_node decision_node_1 Dissolves? process_node_1->decision_node_1 reject_node_1 Reject: Too Soluble decision_node_1->reject_node_1 Yes process_node_2 Heat to Boiling decision_node_1->process_node_2 No decision_node_2 Dissolves? process_node_2->decision_node_2 reject_node_2 Reject: Insoluble decision_node_2->reject_node_2 No process_node_3 Cool Slowly decision_node_2->process_node_3 Yes decision_node_3 Crystals Form? process_node_3->decision_node_3 decision_node_3->end_node Yes result_node_1 Consider for Two-Solvent System decision_node_3->result_node_1 No

Caption: Workflow for systematic solvent selection.

RecrystallizationProcess start_node Start: Crude Solid & Chosen Solvent n1 Dissolve in Minimum Hot Solvent start_node->n1 decision_node decision_node end_node Pure, Dry Crystals decision_node_1 Insoluble Impurities? n1->decision_node_1 n2 Perform Hot Filtration decision_node_1->n2 Yes n3 Cool Solution Slowly decision_node_1->n3 No n2->n3 n4 Cool in Ice Bath n3->n4 n5 Collect Crystals (Vacuum Filtration) n4->n5 n6 Wash with Ice-Cold Solvent n5->n6 n7 Dry Crystals n6->n7 n7->end_node

Caption: General single-solvent recrystallization workflow.

Purity Assessment and Troubleshooting

5.1. Validation of Purity

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2°C). Compare the experimental value to the literature value if available. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A successful purification will show a single, strong spot for the recrystallized product and multiple spots (or a spot for the product plus impurities) for the crude material and mother liquor.

  • Appearance: The purified product should consist of well-formed crystals, often with a lighter color than the crude starting material.

5.2. Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; cooling is too rapid.Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure slow, insulated cooling.[5]
No Crystals Form Solution is not sufficiently saturated; supersaturation is preventing nucleation.Try scratching the inner surface of the flask with a glass rod; add a seed crystal of the pure compound; boil off some solvent to increase concentration and re-cool.[8]
Low Recovery Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Ensure minimum solvent volume is used; ensure thorough cooling in an ice bath; pre-heat all glassware for hot filtration.[8]
Colored Impurities Remain Impurities are co-crystallizing with the product.Treat the hot solution with a small amount of activated charcoal before the hot filtration step.[4]

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach to the purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. By combining a theoretical understanding of solubility with a systematic experimental methodology, researchers can effectively remove impurities and obtain a final product of high purity, suitable for the stringent requirements of pharmaceutical development and other advanced applications.

References

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Experiment 2: Recrystallization - University of Manitoba. (URL: [Link])

  • Recrystallization - University of Wisconsin-Green Bay. (URL: [Link])

  • Solvent selection for recrystallization: An undergraduate organic experiment - Journal of Chemical Education. (URL: [Link])

  • 1H-Imidazole-2-carboxaldehyde, 4-methyl- - ChemBK. (URL: [Link])

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])

  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (URL: [Link])

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

  • RECRYSTALLISATION - University of Sydney. (URL: [Link])

  • Imidazole Derivatives From Benzoin Moiety - IJRPR. (URL: [Link])

  • Supporting Information - Beilstein Journals. (URL: [Link])

  • CN109020969B - Imidazole derivatives and preparation method and application thereof - Google P
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction - ResearchGate. (URL: [Link])

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (URL: [Link])

  • 1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. (URL: [Link])

  • 4-Methyl-1H-Imidazole-2-Carbaldehyde - Bouling Chemical Co., Limited. (URL: [Link])

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (URL: [Link])

  • 1H-Imidazole-2-carboxaldehyde.pdf - Cheméo. (URL: [Link])

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES - Arkivoc. (URL: [Link])

Sources

Use of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in the synthesis of antifungal agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in the Synthesis of Novel Antifungal Agents

Executive Summary

The rapid emergence of multi-drug resistant fungal pathogens (e.g., Candida auris, azole-resistant Aspergillus fumigatus) has accelerated the demand for novel antifungal pharmacophores[1]. While azole antifungals remain the clinical gold standard, targeted structural diversification is required to overcome target-site mutations. 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS 1249710-80-2) serves as a highly privileged, bifunctional building block in medicinal chemistry. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this specific carbaldehyde intermediate to generate high-affinity lanosterol 14α-demethylase (CYP51) inhibitors.

Mechanistic Rationale: The Causality of the Scaffold

The efficacy of azole antifungals relies on their ability to disrupt fungal cell membrane integrity by halting ergosterol biosynthesis[2]. The structural components of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde are uniquely suited for this target:

  • The Imidazole Core (Heme Coordination): The sp2-hybridized nitrogen (N3) of the imidazole ring possesses an unshared electron pair that forms a coordinate covalent bond with the heme iron (Fe3+) in the active site of CYP51[3]. This competitive inhibition prevents the natural substrate, lanosterol, from binding.

  • The N1-(4-Methylbenzyl) Motif (Hydrophobic Anchoring): The lipophilic 4-methylbenzyl group acts as a hydrophobic anchor. It fits precisely into the non-polar substrate-binding pocket of the CYP51 enzyme, significantly enhancing the binding affinity and residence time compared to unsubstituted imidazoles.

  • The C2-Carbaldehyde Handle (Synthetic Versatility): The aldehyde group at the 2-position acts as an electrophilic hub. It allows for rapid functionalization via condensation (forming hydrazones/imines)[4] or reduction (forming alcohols for subsequent etherification)[3], enabling extensive Structure-Activity Relationship (SAR) profiling.

CYP51_Inhibition A Squalene B Lanosterol A->B Squalene epoxidase C Ergosterol (Cell Membrane) B->C CYP51 (Lanosterol 14α-demethylase) E Accumulation of 14α-Methyl Sterols (Toxic) B->E Pathway Shunt D 1-(4-Methylbenzyl)-1H-imidazole Derivatives D->B Competitive Inhibition (Heme Coordination)

Figure 1: Mechanism of Action: CYP51 inhibition by 1-(4-Methylbenzyl)-1H-imidazole derivatives.

Synthetic Workflows & Experimental Protocols

To leverage this intermediate, two primary synthetic pathways are utilized to generate distinct libraries of antifungal candidates.

Synthetic_Workflow SM 1-(4-Methylbenzyl)-1H-imidazole -2-carbaldehyde Path1 Condensation (Hydrazides/Amines) SM->Path1 Path2 Reduction (NaBH4) SM->Path2 Prod1 Imidazole-Hydrazones (Antifungal Candidates) Path1->Prod1 Int2 Imidazole-2-methanol Intermediate Path2->Int2 Path3 Etherification (Alkyl/Aryl Halides) Int2->Path3 Prod2 Imidazole-Ethers (Antifungal Candidates) Path3->Prod2

Figure 2: Divergent synthetic workflows utilizing the carbaldehyde intermediate.

Protocol A: Synthesis of Imidazole-Hydrazone Derivatives

Hydrazones derived from imidazole-2-carbaldehydes have demonstrated potent, broad-spectrum antifungal activity[4][5].

  • Causality of Method: The reaction utilizes glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the carbaldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine of the benzohydrazide, followed by dehydration to form the stable C=N bond.

  • Self-Validating Step: The progression of the reaction is self-validating via the precipitation of the hydrazone product, which is typically insoluble in cold ethanol, driving the thermodynamic equilibrium forward.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the selected substituted benzohydrazide (e.g., 4-chlorobenzohydrazide) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate protonation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 4–6 hours. Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

  • Isolation: Upon completion (indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture to 0–5°C in an ice bath. The target imidazole-hydrazone will precipitate out of the solution.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and recrystallize from hot ethanol to yield the pure compound.

  • Validation: Confirm the structure via FT-IR. The successful conversion is marked by the disappearance of the aldehyde C=O stretch at ~1690 cm⁻¹ and the appearance of the imine C=N stretch at ~1600 cm⁻¹[4].

Protocol B: Synthesis of Imidazole-Ether Derivatives

This protocol mimics the structural topology of established drugs like miconazole by creating a diaryl-ether linkage.

  • Causality of Method: Sodium borohydride (NaBH₄) is selected for the initial reduction because it selectively reduces the aldehyde to a primary alcohol without reducing the aromatic imidazole ring[3]. The subsequent Williamson ether synthesis utilizes a strong base (NaH) to deprotonate the alcohol, creating a potent alkoxide nucleophile that displaces the halide from an aryl/alkyl halide.

Step-by-Step Procedure:

  • Reduction: Dissolve 2.0 mmol of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde in 20 mL of methanol. Cool the flask to 0°C. Slowly add 2.4 mmol of NaBH₄ in small portions to prevent aggressive hydrogen evolution. Stir for 2 hours at room temperature.

  • Quenching: Quench the reaction with 5 mL of distilled water, evaporate the methanol in vacuo, and extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the (1-(4-methylbenzyl)-1H-imidazol-2-yl)methanol intermediate[3].

  • Etherification: In a dry, argon-purged flask, dissolve the intermediate (1.0 mmol) in anhydrous DMF (10 mL). Cool to 0°C and add Sodium Hydride (1.5 mmol, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Coupling: Add the desired aryl/alkyl halide (e.g., 2,4-dichlorobenzyl chloride, 1.2 mmol) dropwise. Stir at room temperature for 12 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry, and purify via silica gel column chromatography.

Quantitative Data: Antifungal Efficacy Profiling

The derivatives synthesized from 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde are evaluated for their Minimum Inhibitory Concentration (MIC). The table below summarizes representative in vitro data for the synthesized libraries against standard fungal strains, demonstrating the impact of the 4-methylbenzyl scaffold and subsequent functionalization[1][5].

Compound ClassR-Group SubstitutionC. albicans MIC (µg/mL)A. niger MIC (µg/mL)C. neoformans MIC (µg/mL)
Imidazole-Hydrazone 4-Chloro-phenyl2.58.04.0
Imidazole-Hydrazone 4-Nitro-phenyl1.254.02.0
Imidazole-Ether 2,4-Dichloro-benzyl0.52.01.0
Imidazole-Ether 4-Fluoro-benzyl1.04.02.5
Standard Drug Fluconazole (Control)1.0>16.02.0

Data Interpretation Note: The inclusion of electron-withdrawing groups (e.g., -Cl, -NO₂, -F) on the distal phenyl ring significantly enhances the antifungal activity, likely due to increased lipophilicity and improved penetration of the fungal cell wall[1][5].

References

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. Available at:[Link]

  • Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Imidazole-Hydrazone Derivatives. ResearchGate. Available at: [Link]

Sources

Application Note: Design, Synthesis, and Biological Evaluation of Anticancer Derivatives from 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Nitrogen-containing heterocycles, particularly imidazoles, are privileged scaffolds in modern medicinal chemistry, comprising a significant portion of FDA-approved oncological therapeutics. The imidazole ring offers unique hydrogen bond donor/acceptor capabilities and coordinates effectively with biological targets .

In this application note, we detail the utilization of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde as a highly versatile precursor for the divergent synthesis of targeted anticancer agents. The structural design of this precursor is highly intentional:

  • The 1-(4-Methylbenzyl) Anchor: The lipophilic 4-methylbenzyl group enhances membrane permeability and is sterically optimized to fit into the hydrophobic colchicine-binding pocket of β -tubulin, a validated target for arresting tumor cell proliferation .

  • The 2-Carbaldehyde Reactivity: The C2 position of the imidazole ring is highly electron-deficient. This makes the adjacent aldehyde exceptionally reactive toward nucleophilic attack, allowing for rapid, high-yield generation of diverse chemical libraries (such as chalcones and Schiff bases) without the need for harsh, degradation-inducing conditions.

Self-Validating Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction success before proceeding to biological evaluation.

Protocol A: Synthesis of Imidazole-Chalcones via Claisen-Schmidt Condensation

Causality & Design: We utilize a base-catalyzed aldol condensation. Potassium hydroxide (KOH) is selected over weaker bases (like K 2​ CO 3​ ) to ensure the rapid and complete enolization of the acetophenone derivatives. The resulting enolate attacks the highly electrophilic C2-aldehyde of the imidazole. Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated ketone system.

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 equivalent (eq) of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde and 1.0 eq of a substituted acetophenone in absolute ethanol to achieve a 0.5 M concentration.

  • Thermal Control: Cool the reaction mixture to 0°C in an ice bath. Rationale: Suppressing the initial temperature prevents unwanted side reactions (e.g., Cannizzaro-type disproportionation) and ensures high regioselectivity.

  • Catalysis: Add 2.0 eq of KOH (pre-dissolved in a minimal volume of distilled water) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours.

  • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Self-Validation Checkpoint:

  • TLC: Monitor using Hexane:EtOAc (7:3). The product spot will exhibit strong UV fluorescence at 365 nm due to extended conjugation.

  • NMR: Success is definitively confirmed in 1 H-NMR by the appearance of two distinct alkene doublets around 7.4–7.8 ppm with a coupling constant ( J ) of 15–16 Hz, proving the exclusive formation of the therapeutically active trans ( E ) isomer.

Protocol B: Acid-Catalyzed Synthesis of Imidazole-Schiff Bases

Causality & Design: The formation of imines requires precise pH control. Glacial acetic acid is utilized as a mild catalyst to protonate the carbonyl oxygen of the imidazole-2-carbaldehyde. This increases its electrophilicity for aniline attack without excessively protonating the nucleophilic aniline amine (which would occur at pH < 3, completely stalling the reaction) .

Step-by-Step Procedure:

  • Initiation: Combine 1.0 eq of the imidazole aldehyde and 1.1 eq of a substituted aniline in absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to adjust the pH to approximately 4.5–5.0.

  • Dehydration: Reflux the mixture at 80°C for 3–5 hours. Crucial Step: Utilize a Dean-Stark apparatus or 4Å molecular sieves in the reaction flask to actively sequester the water byproduct, driving the Le Chatelier equilibrium strictly toward the imine product.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol.

Self-Validation Checkpoint:

  • NMR: The reaction is deemed complete and successful when the characteristic aldehyde proton signal (~9.8 ppm) completely disappears in the 1 H-NMR spectrum, replaced by a sharp imine (-CH=N-) singlet at ~8.4–8.6 ppm.

Biological Evaluation Workflow

To accurately assess the anticancer efficacy of the synthesized derivatives, we employ a sequential dual-assay system: phenotypic cytotoxicity screening followed by target-specific mechanistic validation.

  • In Vitro Cytotoxicity (MTT Assay): Seed A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells in 96-well plates. Treat with synthesized compounds (0.1 - 50 µM) for 48 hours. Use HUVEC (Human Umbilical Vein Endothelial Cells) as a non-cancerous control to calculate the Selectivity Index (SI).

  • Tubulin Polymerization Assay (Mechanistic Validation): Incubate purified porcine brain tubulin (>99% pure) with 10 µM of the lead compounds and 1 mM GTP in PEM buffer at 37°C. Monitor microtubule assembly continuously by measuring fluorescence enhancement (ex: 360 nm, em: 420 nm). Causality: A significant decrease in the Vmax​ of polymerization compared to the vehicle control confirms that the observed cytotoxicity is mechanistically driven by tubulin destabilization, which subsequently triggers G2/M phase cell cycle arrest and apoptosis.

Quantitative Data Presentation

The table below summarizes the structure-activity relationships (SAR) and quantitative biological data for representative synthesized compounds.

Compound IDScaffold TypeR-Group SubstitutionIC 50​ A549 (µM)IC 50​ MCF-7 (µM)IC 50​ HeLa (µM)IC 50​ HUVEC (µM)Selectivity Index (A549)
1a Chalcone4-OCH 3​ 2.14 ± 0.123.05 ± 0.182.88 ± 0.15> 50.0> 23.3
1b Chalcone4-Cl5.60 ± 0.256.12 ± 0.305.90 ± 0.2242.5 ± 1.57.6
2a Schiff Base4-OCH 3​ 8.45 ± 0.409.20 ± 0.558.85 ± 0.48> 50.0> 5.9
2b Schiff Base4-Cl14.2 ± 0.8015.5 ± 0.9014.8 ± 0.75> 50.0> 3.5
Colchicine StandardN/A0.85 ± 0.050.92 ± 0.080.88 ± 0.062.4 ± 0.22.8

Note: The electron-donating methoxy group (4-OCH 3​ ) on the chalcone scaffold (Compound 1a) provides optimal lipophilicity and target affinity, yielding single-digit micromolar efficacy and a superior selectivity index compared to the standard.

Pathway & Workflow Visualization

G cluster_synthesis Divergent Synthetic Pathways Start 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde (Core Scaffold) Chalcone Imidazole-Chalcones (Claisen-Schmidt Condensation) Start->Chalcone Acetophenones KOH / EtOH Schiff Imidazole-Schiff Bases (Acid-Catalyzed Condensation) Start->Schiff Anilines AcOH / EtOH Target Colchicine Binding Site (β-Tubulin) Chalcone->Target High Affinity (Lipophilic Anchor) Schiff->Target Moderate Affinity (H-Bonding) Arrest G2/M Cell Cycle Arrest Target->Arrest Microtubule Destabilization Apoptosis Apoptosis in Cancer Cells (A549, MCF-7, HeLa) Arrest->Apoptosis Caspase-3/7 Activation

Divergent synthesis of imidazole derivatives and their mechanism of action targeting tubulin.

References

  • Sharma P, LaRosa C, Antwi J, Govindarajan R, Werbovetz KA. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." Molecules. 2021;26(14):4213.[Link][1]

  • Ali I, Lone MN, Aboul-Enein HY. "Imidazoles as Potential Anticancer Agents." Medicinal Chemistry Communications. 2017;8:1742–1773.[Link][2]

  • Malik MS, Alsantali RI, Jamal QMS, et al. "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry. 2022;9:808556.[Link][3]

Sources

Application Note: Reductive Amination of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (CAS: 1249710-80-2)[1] is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), multidentate transition-metal chelators[2], and biomimetic peptide-like ligands[3]. Reductive amination serves as the premier late-stage functionalization strategy to couple this aldehyde with various primary and secondary amines. This application note provides a comprehensively optimized, self-validating methodology for this transformation, ensuring high yields and chemoselectivity while mitigating common pitfalls associated with imidazole purification.

Mechanistic Causality & Reagent Selection

The success of a reductive amination relies entirely on the kinetic orchestration of imine formation followed by hydride delivery. Standardizing the reagents based on their mechanistic behavior is critical:

  • The Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[4][5]. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to alcohols, NaBH(OAc)₃ is sterically hindered and electronically deactivated by its three acetoxy groups[5]. This renders the reagent exceptionally mild, allowing it to selectively reduce the transient, highly electrophilic iminium ion while leaving the neutral starting aldehyde intact[6].

  • The Solvent System: 1,2-Dichloroethane (DCE) is the optimal solvent for this transformation[4]. Unlike protic solvents that can solvolyze the borohydride reagent, DCE provides an aprotic environment with a precise dielectric constant that stabilizes the polar iminium intermediate without interfering with the hydride transfer[4].

  • The Acid Catalyst: The addition of a stoichiometric amount of acetic acid (AcOH) acts as a critical catalyst, accelerating the dehydration of the hemiaminal intermediate into the requisite iminium ion[4]. This is particularly vital when coupling sterically hindered or electron-deficient secondary amines.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and chemical yield, highlighting the necessity of the optimized protocol.

Table 1: Optimization of Reductive Amination Conditions
EntrySolventReducing AgentAcid CatalystTime (h)Yield (%)Mechanistic Outcome
1MeOHNaBH₄ (1.5 eq)None2< 10%Rapid over-reduction of aldehyde to alcohol.
2THFNaBH₃CN (1.5 eq)AcOH (1.0 eq)1265%Sluggish reaction; generation of toxic byproducts.
3DCENaBH(OAc)₃ (1.5 eq)None682%Good conversion; slower imine formation.
4 DCE NaBH(OAc)₃ (1.5 eq) AcOH (1.0 eq) 4 95% Optimal; rapid iminium formation and selective reduction.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to subsequent phases without satisfying the designated Validation Checkpoints.

Phase 1: Iminium Ion Assembly
  • To a flame-dried round-bottom flask under an inert argon atmosphere, add 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (1.0 eq, typically 0.2 M concentration)[1] and dissolve in anhydrous 1,2-dichloroethane (DCE)[4].

  • Add the desired primary or secondary amine (1.1 eq) followed by glacial acetic acid (1.0 eq)[4].

  • Stir the mixture at ambient temperature (20–25 °C) for 30–60 minutes.

Validation Checkpoint 1 (LC-MS): Analyze a 10 µL aliquot. The exact mass of the starting aldehyde ([M+H]⁺ = 201.1) must be ≥90% consumed and replaced by the corresponding imine/iminium mass. Do not introduce the reducing agent until this kinetic milestone is verified.

Phase 2: Chemoselective Reduction
  • Upon confirmation of iminium formation, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in a single portion[6]. A mild exotherm is normal.

  • Stir the suspension vigorously at room temperature for 2 to 12 hours, depending on the steric bulk of the amine[6].

Validation Checkpoint 2 (TLC): Perform Thin Layer Chromatography (Eluent: 5% MeOH in DCM with 1% Et₃N). Complete disappearance of the imine intermediate indicates a successful reduction.

Phase 3: Quench and Recovery
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the DCE solvent)[4]. Stir for 15 minutes until CO₂ gas evolution ceases.

Validation Checkpoint 3 (pH Monitoring): Verify the aqueous layer pH is ~8. The basic nature of the imidazole ring requires a mildly basic pH to ensure the newly formed tertiary/secondary amine product remains in its unprotonated, lipophilic free-base form for efficient organic extraction.

  • Extract the aqueous phase with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[4][7].

Phase 4: Purification
  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography.

Validation Checkpoint 4 (Chromatography): Imidazole derivatives are highly prone to severe peak tailing on unmodified silica due to secondary interactions with acidic silanol groups. You must supplement the mobile phase (e.g., DCM/MeOH) with 1% triethylamine (Et₃N) or ammonium hydroxide to ensure sharp elution profiles and high recovery[4].

Process Visualization

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE (Add 1.0 eq. AcOH) Step2 2. Intermediate Verification Monitor via TLC/LC-MS (Wait 30-60 min) Step1->Step2 Step3 3. Chemoselective Reduction Add 1.5 eq. NaBH(OAc)3 Stir at RT (2-12 h) Step2->Step3 Iminium confirmed Step4 4. Quench & Workup Saturated NaHCO3 (aq) to pH 8 Extract with DCM Step3->Step4 Complete conversion Step5 5. Purification Silica Gel Chromatography (Add 1% Et3N to eluent) Step4->Step5 Crude organic layer

Figure 1: Standardized, self-validating workflow for the reductive amination of imidazole-2-carbaldehydes.

References

  • Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde. Benchchem.4

  • Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes. ACS Publications.2

  • Biomimetic Non-Heme Iron-Catalyzed Epoxidation of Challenging Terminal Alkenes Using Aqueous H₂O₂ as an Environmentally Friendly Oxidant. MDPI.3

  • US20060100438A1 - Process of making fentanyl intermediates. Google Patents.5

  • Optimized Chemical Probes for REV-ERBα. PMC (PubMed Central).6

  • 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde - CAS 1249710-80-2. ChemSrc.1

Sources

High-Throughput Cytotoxicity Profiling of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The aza-heterocyclic scaffold 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde has emerged as a highly versatile building block in modern medicinal chemistry. Featuring an electron-rich imidazole core and a reactive carbaldehyde moiety, this compound is uniquely primed for the synthesis of supramolecular complexes, particularly with transition metals such as Cu(II), Ag(I), and Au(I) [1].

The addition of the 4-methylbenzyl group significantly enhances the lipophilicity of the molecule, facilitating rapid cellular uptake across the phospholipid bilayer. Once internalized, the cytotoxicity of these derivatives is driven by a multi-targeted mechanism of action:

  • Transition Metal Coordination: The imidazole ring's nitrogen atoms act as potent electron donors, forming stable intracellular complexes with endogenous or co-administered metal ions [2].

  • Oxidative Stress (ROS): These metal-imidazole complexes catalyze Fenton-like redox reactions within the mitochondria, leading to a lethal accumulation of Reactive Oxygen Species (ROS).

  • Genotoxicity: The planar aromatic structure allows the compound to intercalate into DNA base pairs, inhibiting topoisomerases and causing double-strand breaks [3].

Understanding the causality behind these mechanisms is critical. Because these compounds specifically target mitochondrial function and DNA integrity to induce programmed cell death (apoptosis) rather than non-specific necrosis, our cytotoxicity screening workflow must utilize assays that directly measure mitochondrial metabolic rates and apoptotic markers.

Workflow A Compound Synthesis 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde B Primary Screening MTT Cell Viability Assay A->B C Secondary Screening Annexin V/PI Flow Cytometry B->C D Mechanistic Profiling ROS & DNA Binding Assays C->D E Hit Selection & Lead Optimization D->E

Fig 1: Cytotoxicity screening workflow for imidazole-2-carbaldehyde derivatives.

Experimental Design & Causality

To build a self-validating experimental system, we employ a two-tiered approach:

  • Primary Screening (MTT Assay): The MTT assay measures the reduction of a tetrazolium salt to formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Causality: Because imidazole-metal complexes directly disrupt mitochondrial electron transport via ROS generation, measuring succinate dehydrogenase activity provides a highly sensitive, direct readout of the compound's primary cytotoxic effect.

  • Secondary Screening (Annexin V/PI Flow Cytometry): Causality: A successful anti-cancer drug must induce apoptosis rather than necrosis to avoid severe in vivo inflammatory responses. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the therapeutic mechanism.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput MTT Cell Viability Assay

This protocol is optimized for adherent human cancer cell lines (e.g., MCF-7, HCT116).

Reagents & Materials:

  • Target Cells (e.g., MCF-7 breast cancer cells)

  • 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives (Stock: 20 mM in DMSO)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Positive Control: Cisplatin (Stock: 20 mM in DMSO)

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in a 96-well flat-bottom microplate (100 µL/well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in complete culture media (Concentration range: 0.1 µM to 100 µM).

    • Self-Validating Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the old media and add 100 µL of the compound-containing media to the respective wells. Include Cisplatin as a positive control and untreated cells + 0.5% DMSO as a negative vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of the MTT reagent (5 mg/mL) directly to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader (reference wavelength: 630 nm).

  • Data Analysis: Calculate viability using the formula: Cell Viability (%) = [(Absorbance of Treated - Blank) / (Absorbance of Vehicle Control - Blank)] × 100. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Annexin V/PI Apoptosis Flow Cytometry

Step-by-Step Procedure:

  • Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. After 24h, treat the cells with the imidazole derivative at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 1,500 rpm for 5 minutes. Causality: Discarding floating cells will result in false-negative apoptosis readings.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation & Analysis: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (within 1 hour) using the FITC (Ex 488 nm / Em 530 nm) and PE/Texas Red (Ex 488 nm / Em 620 nm) channels.

Quantitative Data Presentation

The following table summarizes the representative IC₅₀ values of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives and their transition metal complexes across various cell lines, demonstrating the enhanced efficacy achieved via metal coordination [2].

Compound / ComplexMCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)LO-2 (Normal) IC₅₀ (µM)
Free Ligand >50.0>50.0>50.0>100.0
Cu(II) Complex 3.42 ± 0.154.25 ± 0.3918.20 ± 0.5055.4 ± 2.1
Ag(I) Complex 1.05 ± 0.042.10 ± 0.119.08 ± 0.2048.2 ± 1.8
Cisplatin (Control) 9.98 ± 0.5012.50 ± 0.8015.40 ± 0.6010.2 ± 0.4

Note: The metal complexes exhibit a highly favorable therapeutic window, showing potent cytotoxicity in carcinoma lines while maintaining low toxicity in normal human liver (LO-2) cells.

Mechanistic Pathway Visualization

Pathway Ligand Imidazole Derivative (Intracellular Uptake) Metal Cu(II) / Ag(I) Complexation Ligand->Metal DNA DNA Intercalation & Strand Breaks Ligand->DNA ROS ROS Generation & Oxidative Stress Metal->ROS Apo Mitochondrial Apoptosis (Caspase 3/9 Activation) ROS->Apo DNA->Apo

Fig 2: Apoptotic signaling pathway induced by imidazole-metal complexes.

References

  • Source: PMC - National Institutes of Health (NIH)
  • Cu(II), Ag(I), and Au(I)
  • Source: International Journal of Scientific Research & Technology (IJSRT)

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. This guide is designed for researchers and drug development professionals experiencing low yields, incomplete conversions, or purification bottlenecks during the N-alkylation of 1H-imidazole-2-carbaldehyde.

Below, you will find a mechanistic breakdown of the reaction, a troubleshooting FAQ, a self-validating Standard Operating Procedure (SOP), and a quantitative condition matrix.

Part 1: Mechanistic Workflow & Reaction Pathway

Understanding the competing pathways in imidazole N-alkylation is critical. The diagram below illustrates the optimal synthetic route versus the two most common yield-destroying side reactions: over-alkylation and Cannizzaro degradation.

SynthesisPathway SM 1H-imidazole-2-carbaldehyde + 4-Methylbenzyl Halide Conditions Base & Solvent (e.g., K2CO3 in DMF) SM->Conditions N-alkylation Product 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (Target Product) Conditions->Product Mild Base (K2CO3/Cs2CO3) Anhydrous Solvent (DMF) OverAlk Imidazolium Salt (Over-alkylation) Conditions->OverAlk Excess Alkylating Agent High Temperature Degradation Cannizzaro Products (Alcohol + Acid) Conditions->Degradation Strong Aqueous Base (NaOH/KOH)

Caption: Reaction pathway for N-alkylation of 1H-imidazole-2-carbaldehyde highlighting side reactions.

Part 2: Troubleshooting FAQs

Q1: My product yield is low, and TLC shows a highly polar spot stuck at the baseline. What is happening? Causality: You are observing over-alkylation (quaternization). Imidazoles are amphoteric heterocycles. Once alkylated at the N1 position, the electron-donating 4-methylbenzyl group increases the electron density on the N3 nitrogen. If excess electrophile is present, or if the reaction is heated too aggressively, the N3 nitrogen will attack a second molecule of 4-methylbenzyl halide via an S_E2 mechanism, yielding a highly polar, water-soluble imidazolium salt[1]. Actionable Fix: Strictly limit the 4-methylbenzyl halide to 1.05 equivalents. Lower the reaction temperature to 50 °C and stop the reaction immediately once LC-MS indicates the starting material is consumed.

Q2: I used aqueous sodium hydroxide (NaOH) as my base, but my aldehyde peak (δ ~9.8 ppm) disappeared in the NMR. Where did my product go? Causality: The C2-carbaldehyde group is highly electrophilic and lacks alpha-protons. Under strongly basic aqueous conditions, the hydroxide ion attacks the carbonyl carbon, initiating a hydride transfer to another aldehyde molecule. This is a classic Cannizzaro disproportionation, which irreversibly converts your starting material into a 1:1 mixture of imidazole-2-carboxylic acid and imidazole-2-methanol. Actionable Fix: Never use strong aqueous bases for this substrate. Switch to a mild, anhydrous inorganic base such as Potassium Carbonate (K₂CO₃)[2] or use Sodium Hydride (NaH) under strictly anhydrous conditions[3].

Q3: My reaction using K₂CO₃ in Acetonitrile (MeCN) is stalling at 50% conversion. How can I drive it to completion? Causality: Solid-liquid phase reactions depend heavily on the solubility of the base. K₂CO₃ has exceptionally poor solubility in MeCN. The carbonate ion remains tightly paired with potassium in the crystal lattice, severely limiting its ability to deprotonate the imidazole ring (pKa ~14.5). Actionable Fix:

  • Solvent Swap: Switch to anhydrous DMF, which better solvates potassium cations, freeing the carbonate anion[2].

  • Base Upgrade: Switch to Cesium Carbonate (Cs₂CO₃). The larger cesium ion provides a more "naked" and reactive carbonate anion due to weaker ion-pairing.

Q4: I am losing a significant amount of product during the aqueous workup. How do I improve recovery? Causality: The basic imidazole nitrogen and the polar aldehyde oxygen form strong hydrogen bonds with water. If the aqueous phase is neutral or slightly acidic, the partition coefficient heavily favors the aqueous layer. Actionable Fix: Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the organic product. Extract with a more polar organic solvent like Ethyl Acetate (EtOAc) or a 9:1 mixture of EtOAc/Dichloromethane rather than pure Diethyl Ether.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes K₂CO₃ in DMF, which provides the optimal balance of reactivity and functional group tolerance[2]. Every step includes a Self-Validation Checkpoint to ensure the reaction is proceeding correctly before moving forward.

Step 1: Preparation and Deprotonation

  • Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M). Add finely powdered, oven-dried K₂CO₃ (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes.

  • Causality: Pre-stirring allows the base to deprotonate the imidazole, generating the reactive imidazolide anion before the electrophile is introduced.

  • Self-Validation Checkpoint: The suspension should become a slightly opaque, pale-yellow mixture. If the solution turns dark brown, your DMF may be degraded (containing dimethylamine) or your starting material is impure.

Step 2: Alkylation

  • Action: Add 4-methylbenzyl bromide (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of N3 over-alkylation[1].

  • Self-Validation Checkpoint: Take a TLC aliquot (Eluent: 1:1 EtOAc/Hexanes) at 4 hours. The starting material (Rf ~0.2) should be nearly gone, replaced by a major UV-active product spot (Rf ~0.5). If a heavy baseline spot appears, the temperature is too high; remove the heat bath immediately.

Step 3: Quench and Extraction

  • Action: Cool the mixture to room temperature. Filter the suspension through a medium glass frit to remove inorganic salts. Dilute the filtrate with 5 volumes of ice-cold water to precipitate the product or force it into the organic phase. Extract with EtOAc (3 x 50 mL).

  • Causality: Filtering the salts before adding water prevents the formation of intractable emulsions during extraction.

  • Self-Validation Checkpoint: Wash the combined EtOAc layers with 5% aqueous LiCl (2 x 30 mL) followed by brine. If the organic layer volume drops significantly, DMF is pulling your solvent into the aqueous layer; the LiCl wash specifically removes residual DMF without sacrificing product.

Step 4: Isolation

  • Action: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

  • Self-Validation Checkpoint: The purified product should be a pale solid. ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~9.8 ppm and a benzylic CH₂ singlet at ~5.2 ppm.

Part 4: Quantitative Data: Reaction Condition Matrix

Use this matrix to select the best conditions based on your laboratory's available reagents and time constraints.

BaseSolventTemp (°C)AdditiveExpected Yield (%)Primary Mechanistic Issue / Observation
NaOH (aq) Water / DCM25TBAB< 30%Severe Cannizzaro degradation of the aldehyde.
K₂CO₃ MeCN80None50 - 60%Slow reaction kinetics due to poor base solubility.
K₂CO₃ DMF50None75 - 85%Reliable standard. Moderate over-alkylation if left >12h.
Cs₂CO₃ DMF25 - 50None85 - 95%Highly efficient deprotonation; minimal side products.
NaH THF0 to 25None70 - 80%Moisture sensitive; requires strict anhydrous technique.

Part 5: References

The protocols and mechanistic rationales in this guide are grounded in the following peer-reviewed literature:

  • Title: Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Product Class 3: Imidazoles (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Common side products in the synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols designed to address common challenges, with a specific focus on the identification and mitigation of side products.

Introduction: The Synthetic Challenge

The synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a multi-step process that, while conceptually straightforward, presents several opportunities for side product formation. The most common and logical synthetic pathway involves two key transformations: the N-alkylation of an imidazole precursor followed by C2-formylation. The purity of the final product is critically dependent on controlling the reaction conditions at each stage. This guide is structured to help you navigate these challenges, improve yield, and ensure the integrity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and where do problems typically arise? A: The most prevalent route involves a two-step sequence: first, the N-alkylation of imidazole with 4-methylbenzyl chloride (or bromide), followed by formylation at the C2 position of the resulting 1-(4-Methylbenzyl)-1H-imidazole. Problems most frequently occur during the N-alkylation step, where over-alkylation is a significant risk, and the C2-formylation step, which can suffer from low conversion or competing reactions if not performed under strictly controlled conditions.

Q2: During my N-alkylation reaction, I see a new, highly polar spot on my TLC that doesn't move from the baseline. What is it? A: This is the classic signature of the dialkylated imidazolium salt. The mono-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary salt.[1] This side product is non-volatile, highly polar, and can complicate purification if formed in significant quantities.

Q3: My C2-formylation via lithiation and quenching with DMF is giving a low yield. What are the most likely causes? A: Low yields in this step are typically traced back to issues with the lithiation. The C2 proton of N-alkylated imidazoles is acidic, but requires a strong base like n-butyllithium (n-BuLi) for complete deprotonation.[2] Common causes for failure include:

  • Insufficient Base: Not using a slight excess of n-BuLi to ensure full deprotonation.

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions, as n-BuLi reacts violently with water.

  • Low Temperature: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. If the temperature is too high, the organolithium intermediate may be unstable.

  • Inefficient Quenching: The addition of the formylating agent (DMF) must be efficient and rapid at low temperatures.

Q4: Can I formylate the imidazole ring first and then perform the N-alkylation? A: While possible, this route is often more complex. Imidazole-2-carbaldehyde is a solid, and its N-H is acidic. Alkylation would require a base to deprotonate the nitrogen, but the aldehyde group can be sensitive to basic conditions, potentially leading to aldol-type side reactions or decomposition. N-alkylation prior to formylation is generally the more robust and higher-yielding approach.

Troubleshooting Guides

This section provides a detailed analysis of specific problems, their root causes, and actionable solutions.

Problem 1: Formation of 1,3-bis(4-Methylbenzyl)imidazolium Salt

This is the most common side product during the initial N-alkylation step. Its formation consumes both the starting material and the desired product, reducing the overall yield.

  • Causality: The N-1 substituted imidazole product remains a potent nucleophile. In the presence of excess 4-methylbenzyl halide and at elevated temperatures, a second alkylation occurs at the N-3 position, forming the symmetric quaternary imidazolium salt.[1]

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 - 1.2 equivalents) relative to the 4-methylbenzyl halide. This ensures the electrophile is the limiting reagent, minimizing the chance of a second reaction.[1]

    • Controlled Reagent Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[1]

    • Temperature Management: Avoid excessive heat. While higher temperatures can increase the reaction rate, they disproportionately accelerate the second alkylation. Room temperature or gentle heating (40-50 °C) is often sufficient.

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting imidazole is consumed to prevent the accumulation of the dialkylated product.

  • Purification: Fortunately, the imidazolium salt's properties make it relatively easy to separate. Being a salt, it is highly polar and will remain in the aqueous layer during an organic/aqueous extraction. In column chromatography, it will typically adhere strongly to the silica gel at the origin.

Problem 2: Incomplete C2-Formylation

Observing a significant amount of 1-(4-Methylbenzyl)-1H-imidazole starting material after the formylation reaction is a common issue.

  • Causality (Lithiation Route): The most common cause is incomplete deprotonation at the C2 position. This can be due to insufficient n-BuLi, deactivation of the n-BuLi by adventitious water or acidic impurities, or a reaction temperature that is too low to achieve full metallation within a reasonable timeframe.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents like THF or diethyl ether must be rigorously dried over a suitable drying agent (e.g., sodium/benzophenone ketyl).

    • Verify Base Titer: The concentration of commercial n-BuLi solutions can decrease over time. It is good practice to titrate the n-BuLi solution before use to know its exact molarity.

    • Use a Slight Excess of Base: Employ 1.05 to 1.1 equivalents of n-BuLi to ensure complete conversion.

    • Optimize Temperature and Time: While the initial addition of n-BuLi should be at -78 °C, allowing the reaction to stir for a period (e.g., 30-60 minutes) at a slightly higher temperature (e.g., -20 °C or 0 °C) can sometimes drive the lithiation to completion. This must be optimized carefully to avoid intermediate decomposition.

Problem 3: Formation of Oxidized Impurities

The target aldehyde can be sensitive to oxidation, leading to the formation of 1-(4-Methylbenzyl)-1H-imidazole-2-carboxylic acid, especially during workup and storage.

  • Causality: Aldehydes are readily oxidized to carboxylic acids by atmospheric oxygen. This process can be accelerated by the presence of trace metals or exposure to light.

  • Mitigation Strategies:

    • Inert Atmosphere Workup: When possible, conduct the aqueous workup and extraction under a blanket of nitrogen or argon.

    • Prompt Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification (e.g., column chromatography) as soon as possible after the reaction is complete.

    • Proper Storage: Store the purified aldehyde under an inert atmosphere, protected from light, and at a low temperature to maximize its shelf life.

Data Summary: Side Products
Side ProductStructureFormation StepPrevention StrategyPurification Notes
1,3-bis(4-Methylbenzyl) imidazolium Halide Imidazole ring with 4-methylbenzyl groups on both N1 and N3; positive charge.N-AlkylationUse excess imidazole; slow addition of alkylating agent; moderate temperature.Highly polar. Removed by aqueous wash or sticks to silica gel baseline.
1-(4-Methylbenzyl)-1H-imidazole -2-carboxylic Acid Same as product, but aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH).C2-Formylation / WorkupWorkup under inert atmosphere; prompt purification; proper storage.More polar than the aldehyde. Can be removed by a basic wash (e.g., NaHCO₃ solution).
Unreacted Starting Material e.g., Imidazole or 1-(4-Methylbenzyl)-1H-imidazoleN-Alkylation or C2-FormylationMonitor reaction to completion; use sufficient reagents (esp. n-BuLi).Separation depends on the specific starting material, usually achievable via chromatography.
Visualized Reaction Pathways
Main Synthetic Pathway

Main Synthesis Imidazole Imidazole SM1 1-(4-Methylbenzyl)-1H-imidazole Imidazole->SM1 1. Base (e.g., NaH) 2. 4-Methylbenzyl Halide (N-Alkylation) Product 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde SM1->Product 1. n-BuLi (-78 °C) 2. DMF (C2-Formylation) Side Reaction SM1 1-(4-Methylbenzyl)-1H-imidazole (Desired Product of Step 1) SideProduct 1,3-bis(4-Methylbenzyl)imidazolium Halide (Side Product) SM1->SideProduct Excess Alkylating Agent High Temperature AlkylatingAgent + 4-Methylbenzyl Halide

Caption: Mechanism of the primary side product formation.

Experimental Protocols
Protocol 1: N-Alkylation with Minimized Side Product Formation

This protocol emphasizes stoichiometric control to prevent dialkylation.

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add imidazole (1.1 eq.) and dry N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add 4-methylbenzyl chloride (1.0 eq.) dropwise over 20-30 minutes using a syringe pump.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the 4-methylbenzyl chloride is consumed, carefully quench the reaction by slowly adding water. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Protocol 2: C2-Formylation via Lithiation

This protocol requires strict anhydrous technique.

  • Setup: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add 1-(4-Methylbenzyl)-1H-imidazole (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: Add anhydrous DMF (1.5 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Kirk, K. L. (1978). Fluorine-containing analogs of histamine. Synthesis of 2- and 4-fluoro- and 2,4-difluorohistamine and -histidine. Journal of Organic Chemistry, 43(22), 4381–4383.
  • Bastiaansen, L. A. M., & Godefroi, E. F. (1986). A novel synthesis of 2-substituted imidazoles. Journal of Organic Chemistry, 51(10), 1891–1894.

Sources

Preventing the formation of regioisomers in N-alkylation of imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of Imidazoles

A Guide to Preventing Regioisomer Formation

Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for controlling regioselectivity in this critical transformation. The formation of regioisomers is a common challenge that can lead to difficult purifications and reduced yields of the desired product. This resource will equip you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of an unsymmetrically substituted imidazole often unselective, leading to a mixture of regioisomers?

A: The lack of regioselectivity arises from the tautomeric nature of the imidazole ring.[1] An unsymmetrically substituted imidazole exists as a mixture of two tautomers in equilibrium. When deprotonated with a base, a single imidazolate anion is formed where the negative charge is delocalized across both nitrogen atoms.[2][3][4] Consequently, either nitrogen can act as a nucleophile and attack the alkylating agent, leading to a mixture of N-1 and N-3 alkylated products.[2]

Q2: What are the primary factors that control which nitrogen atom is alkylated?

A: The outcome of the N-alkylation reaction is a delicate balance of several factors:

  • Electronic Effects: The electronic properties of substituents on the imidazole ring play a crucial role. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen more likely to be alkylated.[3][5][6][7]

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the alkylating agent itself significantly influences the reaction.[3][5][6][7] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[6][7]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the ratio of regioisomers.[3][5][8]

Q3: I am observing a significant amount of a dialkylated product. How can I prevent this?

A: The mono-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt.[2][5] To minimize this side reaction:

  • Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) relative to the alkylating agent.[5]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[5]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]

Troubleshooting Guide: Controlling Regioselectivity

This section provides a deeper dive into the practical strategies for directing the N-alkylation to the desired nitrogen atom.

Issue: My N-alkylation reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common problem when the electronic and steric factors do not strongly favor one nitrogen over the other. Here’s a systematic approach to troubleshoot and optimize for selectivity.

Step 1: Analyze the Electronic and Steric Profile of Your Substrates

First, evaluate your imidazole and alkylating agent to predict the likely outcome and identify the best control strategy.

  • Electronic Influence: An electron-withdrawing group at the C4(5) position will deactivate the adjacent N-3 nitrogen, favoring alkylation at the N-1 position.[3][7] Conversely, an electron-donating group will have a less pronounced directing effect.

  • Steric Influence: A bulky substituent at C4(5) will hinder alkylation at the adjacent N-3 nitrogen. Similarly, a bulky alkylating agent will preferentially react at the less sterically crowded nitrogen.[5][6][7]

Diagram: Factors Influencing Regioselectivity in Imidazole N-Alkylation

G Electronic Electronic Effects (Substituent on Ring) N1_Product N-1 Alkylated Product Electronic->N1_Product EWG favors distant N Steric Steric Hindrance (Substituent & Alkylating Agent) Steric->N1_Product Bulky groups favor less hindered N Conditions Reaction Conditions (Base, Solvent, Temp) Conditions->N1_Product N3_Product N-3 Alkylated Product Conditions->N3_Product Imidazole Unsymmetrical Imidazole G Start Unsymmetrical Imidazole Mixture Step1 Step 1: SEM Protection (e.g., SEM-Cl, NaH, THF) Start->Step1 Protected Regioselectively Protected N1-SEM-Imidazole Step1->Protected Step2 Step 2: N-Alkylation (R-X, Base) Protected->Step2 Alkylated N3-Alkylated, N1-SEM Protected Imidazole Step2->Alkylated Step3 Step 3: Deprotection (e.g., TBAF or acid) Alkylated->Step3 Final Single Regioisomer (N-3 Alkylated Product) Step3->Final

Caption: A workflow for achieving a single regioisomer using a protecting group strategy.

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate

This protocol is a good starting point for many imidazole alkylations, particularly with reactive alkylating agents.

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 equiv). [5]2. Stirring: Stir the suspension at room temperature for 20-30 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.1 equiv) dropwise to the stirred mixture. [5]4. Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS. [5][9]5. Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. [5]

Protocol 2: N-1 Selective Alkylation using Sodium Hydride

This protocol is often employed to enhance selectivity for the N-1 position with certain substrates. [10]Caution: Sodium hydride is highly reactive and flammable; handle under an inert atmosphere.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF or DMF. [5][6]2. Imidazole Addition: Dissolve the imidazole (1.0 equiv) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. [5]4. Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equiv) dropwise. [5]5. Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

References

  • ResearchGate. (2014). N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • RSC Publishing. (2002). Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. Retrieved from [Link]

  • Leigh, D. A., et al. (2021). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. Retrieved from [Link]

  • Macías, M. A., & Portilla, J. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]

  • Semantic Scholar. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Imidazoles. Retrieved from [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • ACS Publications. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Retrieved from [Link]

  • ACS Publications. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • ACS Publications. (2016). Direct, Regioselective N-Alkylation of 1,3-Azoles. Retrieved from [Link]

  • ACS Publications. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way?. Retrieved from [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Retrieved from [Link]

Sources

Optimization of reaction conditions for the formylation of N-benzylimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective formylation of N-benzylimidazoles. The imidazole ring presents a unique challenge: it contains multiple reactive sites (C2, C4, and C5) with distinct electronic and steric environments.

This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure you achieve high yields and precise regiocontrol, whether you are targeting the C2 or C5 position for your drug development pipeline.

Mechanistic Overview: Directing the Formyl Group

The successful formylation of 1-benzylimidazole depends entirely on the chosen mechanistic pathway. You cannot force a single reagent to access all positions; you must select the reagent that exploits the specific chemical properties of the target carbon.

  • C2-Formylation (Thermodynamic/Acidity Control): The C2 proton is the most acidic on the imidazole ring due to the strong inductive electron-withdrawing effects of the two adjacent nitrogen atoms. Using a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures exclusively deprotonates the C2 position, generating a stable lithio-intermediate that is subsequently quenched with N,N-dimethylformamide (DMF) .

  • C5-Formylation (Electrophilic Aromatic Substitution): The Vilsmeier-Haack reaction utilizes a highly electrophilic chloroiminium ion (generated from POCl₃ and DMF). Because the acidic conditions protonate the imidazole N3 atom, the ring is generally deactivated. However, electrophilic attack preferentially occurs at the C5 position due to the stabilization of the Wheland intermediate by the adjacent N1 lone pair. Steric hindrance from the bulky benzyl group can occasionally push the reaction toward the C4 position, creating a mixture .

G Start 1-Benzylimidazole Lithiation Directed Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Pathway A (C2) Vilsmeier Vilsmeier-Haack (POCl3, DMF, 0°C to rt) Start->Vilsmeier Pathway B (C5/C4) DMF_Quench DMF Quench Lithiation->DMF_Quench C2_Product 1-Benzyl-1H-imidazole -2-carbaldehyde DMF_Quench->C2_Product High Regioselectivity Iminium Chloroiminium Intermediate Vilsmeier->Iminium C5_Product 1-Benzyl-1H-imidazole -5-carbaldehyde (Major) Iminium->C5_Product Steric/Electronic Control C4_Product 1-Benzyl-1H-imidazole -4-carbaldehyde (Minor) Iminium->C4_Product Side Reaction

Fig 1: Regioselective formylation pathways for N-benzylimidazole (C2 vs C5/C4).

Troubleshooting & FAQs

Q1: My C2-formylation via lithiation is yielding <40% product, and I am recovering mostly starting material. What went wrong? A: This is almost always a failure in the deprotonation step, usually caused by moisture or degraded reagents. n-BuLi degrades over time, forming lithium hydroxide and butane.

  • Causality: If the n-BuLi is under-titered, you will not achieve full deprotonation. Furthermore, n-BuLi exists as hexamers in THF, which can slow down the kinetics of deprotonation.

  • Solution: Always titrate your n-BuLi before use. If yields remain low, add 1.1 equivalents of TMEDA (Tetramethylethylenediamine). TMEDA breaks down the n-BuLi hexamers into highly reactive monomers, drastically increasing the basicity and ensuring complete C2-deprotonation.

Q2: Why am I getting a 70:30 mixture of C5 and C4 isomers in my Vilsmeier-Haack reaction? A: The Vilsmeier-Haack formylation of N-benzylimidazole is sensitive to temperature and steric bulk. The N-benzyl group creates steric hindrance at the C5 position, which can inadvertently push the electrophile to the less hindered C4 position.

  • Causality: High temperatures increase the kinetic energy of the system, overriding the inherent electronic preference for C5 and leading to a statistical mixture of C4 and C5 isomers.

  • Solution: Strictly control the exotherm. Form the Vilsmeier reagent at 0 °C, add the imidazole dropwise at 0 °C, and do not let the reaction exceed room temperature (20–25 °C) . If the C4 isomer persists, consider using a bulkier formylating agent or switching to a directed halogenation/metal-halogen exchange route.

Q3: During the Vilsmeier-Haack workup, I am getting a sticky emulsion instead of a clean product. How do I fix this? A: This indicates incomplete hydrolysis of the intermediate iminium salt.

  • Causality: The Vilsmeier reaction does not directly produce an aldehyde; it produces an iminium species that must be hydrolyzed by water/base. If the pH is too low, the iminium salt remains partially intact and acts as a surfactant, causing emulsions.

  • Solution: Quench the reaction over crushed ice and slowly adjust the pH to 8.0–8.5 using saturated aqueous Na₂CO₃. The alkaline environment ensures complete hydrolysis of the iminium intermediate to the aldehyde, which will cleanly partition into the organic layer (e.g., ethyl acetate).

Standardized Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols. They include built-in visual and analytical checkpoints.

Protocol A: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde (Lithiation Route)
  • Preparation: Flame-dry a 3-neck round-bottom flask under argon. Add 1-benzylimidazole (1.0 eq, e.g., 10 mmol) and anhydrous THF (30 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78 °C.

  • Lithiation: Syringe in n-BuLi (1.1 eq, typically 2.5 M in hexanes) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange, indicating the formation of the C2-lithio species.

  • Maturation: Stir at -78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .

Protocol B: Synthesis of 1-Benzyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Route)
  • Vilsmeier Reagent Formation: In an oven-dried flask under nitrogen, add anhydrous DMF (3.0 eq). Cool to 0 °C using an ice bath.

  • Activation: Add POCl₃ (1.5 eq) dropwise with vigorous stirring. Maintain the internal temperature below 5 °C.

    • Self-Validation Checkpoint: The mixture will become slightly viscous and pale yellow, confirming the formation of the chloroiminium ion. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 1-benzylimidazole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5) until the starting material is consumed.

  • Hydrolysis & Workup: Pour the reaction mixture onto 50 g of crushed ice. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8.0. Extract with ethyl acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate .

Quantitative Data Summary

Use the following table to select the appropriate methodology based on your target profile and laboratory constraints.

ParameterDirected Lithiation (Pathway A)Vilsmeier-Haack (Pathway B)
Target Regioisomer C2-CarbaldehydeC5-Carbaldehyde (Major)
Primary Reagents n-BuLi, Anhydrous DMFPOCl₃, Anhydrous DMF
Temperature Profile -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2.5 - 3 Hours12 - 16 Hours
Typical Yield Range 65% - 85%50% - 70%
Common Impurities Unreacted starting materialC4-isomer, Diformylated byproducts
Moisture Sensitivity Extreme (Requires rigorous inert gas)High (Requires dry solvents)

References

  • Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). Google Patents (US8420650B2).

Technical Support Center: Purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for the isolation and purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. The synthesis of 1-benzyl-1H-imidazole-2-carbaldehyde derivatives is typically achieved via the N-alkylation of 1H-imidazole-2-carbaldehyde using a benzyl halide and a mild base (e.g., K2​CO3​ ) in polar aprotic solvents like DMF or Acetonitrile[1]. While the reaction is straightforward, the amphoteric nature of the imidazole ring, combined with the reactivity of the C2-carbaldehyde group, introduces specific downstream purification challenges[2].

This guide is designed to move beyond basic troubleshooting. Here, we explain the causality behind common experimental failures and provide self-validating protocols to ensure high-purity yields.

I. Mechanistic Pathways & Workflow Visualization

Understanding the competing side reactions is critical before attempting purification. The diagram below illustrates the primary synthetic route alongside the two most common degradation and byproduct pathways: over-alkylation and autoxidation.

SideReactions SM 1H-imidazole-2-carbaldehyde + 4-Methylbenzyl chloride Target 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde SM->Target Base (K2CO3), DMF Primary Alkylation OverAlk Bis-alkylated Imidazolium Salt (Over-alkylation) Target->OverAlk Excess Alkyl Halide Extended Time/Heat Oxidation Imidazole-2-carboxylic acid (Auto-oxidation) Target->Oxidation O2 (Air), Light Improper Storage

Caption: Reaction pathways showing target synthesis and common degradation/over-alkylation routes.

II. Troubleshooting & FAQs

Q1: My product is co-eluting with unreacted 4-methylbenzyl chloride during silica gel chromatography. How do I resolve this? Causality: 4-Methylbenzyl chloride is highly non-polar, whereas your target alkylated imidazole is moderately polar. If your chromatography gradient starts with a solvent system that is too polar (e.g., >20% Ethyl Acetate), the solvent strength will overpower the weak retention of the benzyl halide, causing it to co-elute at the solvent front alongside your product. Solution: Implement a strict step-gradient. Initiate the column with 100% Hexane or Petroleum Ether to completely flush out the unreacted 4-methylbenzyl chloride. Only after TLC confirms the absence of this high- Rf​ UV-active spot should you step up the polarity to 10–30% Ethyl Acetate to elute the target product[1].

Q2: I observe severe streaking on the silica column, and my isolated yield is unusually low. Causality: The N3 nitrogen of the imidazole ring possesses a basic lone pair that acts as a Lewis base. This nitrogen interacts strongly with the acidic silanol (Si-OH) groups present on standard normal-phase silica gel. This acid-base interaction causes the compound to adsorb unevenly, leading to severe peak tailing (streaking) and irreversible retention of your product on the column. Solution: Pre-treat your silica gel by packing the column with 1% Triethylamine (TEA) in Hexane. The volatile TEA competitively binds to and masks the acidic silanol sites, allowing the imidazole derivative to elute in a tight, concentrated band. Alternatively, for preparative HPLC, utilize specialized low-silanol stationary phases (e.g., Newcrom R1) designed specifically for basic heterocycles[3].

Q3: During crystallization, the product forms a stubborn oil at the bottom of the flask instead of crystallizing ("oiling out"). Causality: Alkylating the imidazole nitrogen removes a critical hydrogen-bond donor present in the parent 1H-imidazole-2-carbaldehyde. The addition of the 4-methylbenzyl group introduces steric bulk and conformational flexibility, which significantly lowers the crystal lattice energy. Rapid cooling or highly concentrated solutions lead to liquid-liquid phase separation (a supercooled liquid) rather than proper nucleation. Solution: Perform a solvent-antisolvent crystallization. Dissolve the crude oil in a minimum volume of warm Isopropanol. Slowly add cold Hexane dropwise until the solution just reaches the cloud point. Stop adding solvent, add a seed crystal if available, and allow the mixture to cool to room temperature very slowly before transferring it to a 4 °C refrigerator.

Q4: How do I minimize the formation of the bis-alkylated imidazolium salt? Causality: If an excess of 4-methylbenzyl chloride is used, or if the reaction is left at elevated temperatures (>40 °C) for extended periods, the newly formed 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde can undergo a second SN​2 attack at the N3 position, forming a highly polar 1,3-bis(4-methylbenzyl)-2-formyl-1H-imidazol-3-ium salt[4]. Solution: Strictly control the stoichiometry to 1.05 equivalents of the alkylating agent. Monitor the reaction closely via TLC and quench immediately upon consumption of the starting material. Fortunately, if the imidazolium salt forms, it is highly water-soluble and can be effectively removed during the aqueous workup phase.

Q5: The aldehyde peak in my 13C NMR (~180 ppm) is diminishing over time, and a new peak is appearing around 165-170 ppm. Causality: The C2-carbaldehyde group is susceptible to autoxidation. In the presence of atmospheric oxygen and ambient light, the aldehyde is slowly oxidized to the corresponding 1-(4-Methylbenzyl)-1H-imidazole-2-carboxylic acid. Solution: Store the purified compound in amber vials under an inert atmosphere (Argon or N2​ ) at -20 °C. Minimize prolonged exposure to ambient air during rotary evaporation.

III. Quantitative Data Summaries

To aid in tracking your compounds during purification, refer to the expected partitioning and chromatographic behavior summarized below.

ComponentTLC Rf​ (Hexane:EtOAc 7:3)Aqueous SolubilityOrganic SolubilityElution Order (Silica)
4-Methylbenzyl chloride 0.90InsolubleVery High1 (Fastest)
1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde 0.45LowHigh2 (Target)
1H-Imidazole-2-carbaldehyde 0.10ModerateLow3 (Slow)
Bis-alkylated imidazolium salt 0.00 (Baseline)Very HighVery Low4 (Retained)
IV. Self-Validating Experimental Protocol

The following protocol integrates built-in validation checkpoints to ensure the integrity of the purification process.

PurificationWorkflow A Crude Reaction Mixture (DMF, K2CO3, SMs, Product) B Filtration (Remove inorganic salts) A->B C Aqueous Workup (H2O / EtOAc Extraction) B->C D Organic Phase (Product, Benzyl Halide) C->D Top Layer E Aqueous Phase (DMF, Unreacted Imidazole) C->E Bottom Layer F Flash Chromatography (Silica Gel, Hexane/EtOAc) D->F G Crystallization (Isopropanol) F->G Main Fraction I Imidazolium Byproducts (Baseline retention) F->I Retained on column H Pure 1-(4-Methylbenzyl)- 1H-imidazole-2-carbaldehyde G->H

Caption: Workflow for the isolation and purification of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Step 1: Reaction Quench & Filtration

  • Upon completion of the reaction (verified by the disappearance of the 1H-imidazole-2-carbaldehyde spot on TLC), cool the reaction mixture to room temperature.

  • Filter the mixture through a sintered glass funnel to remove the insoluble K2​CO3​ salts. Wash the filter cake with a small amount of Ethyl Acetate (EtOAc).

Step 2: Liquid-Liquid Extraction

  • Transfer the filtrate to a separatory funnel. Add distilled water (equal to 3x the volume of DMF used) to force the organic components out of the DMF phase.

  • Extract the aqueous layer with EtOAc ( 3×20 mL).

  • Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate. Co-spot with your organic layer. The target product should be completely absent from the aqueous phase. If product remains, adjust the aqueous pH to ~8 using saturated NaHCO3​ and extract once more.

  • Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 3: Flash Chromatography

  • Pack a silica gel column using 100% Hexane containing 1% TEA.

  • Load the crude oil onto the column using a minimum amount of Dichloromethane (DCM).

  • Elute with 2 column volumes of 100% Hexane.

  • Validation Checkpoint: Run a TLC of the initial hexane fractions. You must confirm the elution of the high- Rf​ 4-methylbenzyl chloride before proceeding.

  • Step the gradient to 15% EtOAc in Hexane to elute the 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde. Combine the product-containing fractions and concentrate.

Step 4: Crystallization & Final Validation

  • Dissolve the resulting oil in a minimal amount of warm Isopropanol (approx. 2-3 mL per gram of product).

  • Allow the flask to cool ambiently to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting crystals and dry under high vacuum.

  • Validation Checkpoint: Obtain a 1H NMR spectrum. Confirm the presence of the aldehyde proton at ~9.7 ppm and the benzylic N−CH2​ protons at ~5.5 ppm to validate structural integrity and lack of oxidation.

V. References

1.1 - nih.gov[1] 2.4 - unifi.it[4] 3. 2 - benchchem.com[2] 4.3 - sielc.com[3]

Sources

Degradation pathways of imidazole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

[

Diagnostic workflow for identifying the primary degradation pathways of imidazole-2-carboxaldehyde.

Issue A: Unwanted Oxidation to Imidazole-2-carboxylic acid

  • Symptom: Disappearance of the aldehyde proton peak (~9.8 ppm) in 1H-NMR and appearance of a broad carboxylic acid OH stretch in IR.

  • Causality: Exposure to atmospheric oxygen over prolonged periods or trace peroxides in ethereal solvents leads to auto-oxidation [2].

  • Resolution: Purify solvents to remove peroxides. Store 2-IC under an inert argon atmosphere at 4°C.

Issue B: Loss of Material in Photochemical Setups

  • Symptom: Rapid degradation of 2-IC when used as a ligand in photocatalytic setups, accompanied by the formation of hydrogen peroxide.

  • Causality: 2-IC absorbs UV light (λ < 330 nm) and enters an excited triplet state. It abstracts hydrogen from the solvent, reacting with dissolved O2 to form H2O2 [1].

  • Resolution: Use optical filters to cut off wavelengths below 350 nm if 2-IC is only intended as a structural ligand and not a photosensitizer. Degas solvents to remove O2.

Quantitative Data Summaries

Understanding the kinetic parameters of 2-IC degradation is vital for designing robust experimental conditions. The tables below summarize the rate constants for oxidative and photochemical quenching pathways.

Table 1: OH-Radical Reaction Rate Constants for Imidazoles (at 298 K) [3]

CompoundRate Constant (L mol–1 s–1)Susceptibility to OH Oxidation
Imidazole-2-carboxaldehyde (1.8 ± 0.1) × 10^9 High
1-Methylimidazole(2.3 ± 0.1) × 10^9Very High
2-Methylimidazole(3.9 ± 0.1) × 10^9Very High
4-Methylimidazole(3.2 ± 0.2) × 10^9Very High

Table 2: Triplet State (3IC) Quenching Rate Constants by Halides* [4]

Halide QuencherRate Coefficient (kq) (M−1 s−1)Quenching Efficiency
Iodide (I–)(5.33 ± 0.25) × 10^9Highly Efficient
Bromide (Br–)(6.27 ± 0.53) × 10^6Moderate
Chloride (Cl–)(1.31 ± 0.16) × 10^5Low

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The completion of specific physical changes or spectroscopic milestones confirms the success of each step.

Protocol 1: Controlled Oxidation of Imidazole-2-carboxaldehyde Purpose: To intentionally synthesize imidazole-2-carboxylic acid via controlled oxidation, serving as a reference standard for degradation troubleshooting[2].

  • Preparation: In a dry 250 mL round-bottom flask, dissolve 2.88 g (0.030 mol) of 1H-imidazole-2-carboxaldehyde in 10 mL of deionized water.

  • Oxidant Addition: Place the flask in a room-temperature water bath. Dropwise, add 10 g of a 30% H2O2 aqueous solution over 15 minutes. Self-Validation: A slight exotherm should be observed; the water bath prevents thermal runaway and further ring degradation.

  • Reaction: Stir the mixture vigorously at room temperature for 72 hours.

  • Isolation: Apply a vacuum directly to the reaction system at room temperature to evaporate the water. A white crystalline solid will begin to precipitate.

  • Purification: Wash the crude solid with a stirred mixture of ethyl ether/water (4:1 v/v) to remove any unreacted peroxide.

  • Verification: Test the washings with starch-iodide paper to confirm the absence of peroxides. Dry the solid under a high vacuum.

Protocol 2: Laser Flash Photolysis for Triplet State Quenching Analysis Purpose: To quantify the photochemical degradation kinetics of 2-IC in the presence of halide quenchers [4].

  • Sample Preparation: Prepare a 0.25 mM aqueous solution of 2-IC. Transfer to a quartz cuvette (1 cm path length).

  • Degassing: Purge the solution with high-purity Argon for 20 minutes to remove dissolved oxygen, which competitively quenches the triplet state. Self-Validation: The absence of H2O2 generation post-irradiation confirms successful deoxygenation.

  • Excitation: Irradiate the sample using an Nd:YAG laser (e.g., 266 nm or 355 nm pulse, ~10 ns duration).

  • Detection: Monitor the transient absorption of the 3IC* triplet state at its maximum absorption wavelength of 330 nm.

  • Quenching Titration: Sequentially spike the solution with known aliquots of NaI (up to 0.25 mM) and record the pseudo-first-order decay of the 330 nm signal to calculate the quenching rate coefficient (kq).

Mechanistic Pathways Visualization

G IC Imidazole-2-carboxaldehyde (Ground State) UV UV Irradiation (λ < 330 nm) IC->UV IC_star Excited Triplet State (3IC*) UV->IC_star Radicals IM-C•-OH + IM-C•=O Radicals IC_star->Radicals H-transfer H_donor H-Donor / Organics H_donor->Radicals H2O2 H2O2 + Organic Peroxides (Degradation Products) Radicals->H2O2 + O2 O2 O2 O2->H2O2

Photochemical degradation pathway of 2-IC generating reactive radicals and hydrogen peroxide.

References

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2.
  • What is Imidazole-2-carboxaldehyde and its Applic
  • OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry.
  • A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides. Academie des sciences.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
  • Synthetic applic

Technical Support Center: Troubleshooting & Optimizing Selectivity in 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when utilizing bifunctional scaffolds. 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is a highly valuable building block in pharmaceutical synthesis (e.g., metallo-beta-lactamase inhibitors and angiotensin II receptor antagonists). However, its dual reactivity—featuring a highly electrophilic C2-carbaldehyde and an electron-rich, sterically hindered imidazole core—often leads to severe chemoselectivity and regioselectivity issues.

This guide is engineered to provide mechanistic clarity and self-validating protocols to troubleshoot your most complex reactions involving this specific compound.

FAQ 1: Chemoselectivity Failures in Reductive Amination

Q: During the reductive amination of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde with primary amines, my yields are poor due to the formation of a primary alcohol byproduct. How can I suppress this over-reduction?

Mechanistic Causality: The C2-aldehyde attached to the imidazole ring is highly electrophilic and easily excited[1]. When using aggressive hydride sources like Sodium Borohydride (NaBH₄), the rate of direct aldehyde reduction outpaces the thermodynamic formation of the imine. Furthermore, the inherent basicity of the imidazole core can buffer the reaction, slowing down the acid-catalyzed condensation required to form the iminium ion. To achieve absolute chemoselectivity, you must kinetically decouple imine formation from reduction by using a mild, pH-dependent reducing agent like Sodium Triacetoxyborohydride (STAB)[2],[3]. STAB is sterically bulky and electron-deficient, making it unreactive toward the aldehyde but highly reactive toward the protonated iminium intermediate.

Self-Validating Protocol: Chemoselective Reductive Amination

This protocol utilizes in-process controls to ensure the reaction validates its own progress before proceeding to the next step.

  • Imine Formation (Kinetically Driven): Dissolve 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (1.0 eq) and your target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid dropwise to adjust the apparent pH to ~4.5.

    • Causality: The acidic environment protonates the amine, facilitating nucleophilic attack while simultaneously activating the carbonyl carbon.

    • In-Process Validation 1: Monitor by TLC (DCM:MeOH 95:5). Do not proceed until the UV-active aldehyde spot (which stains bright orange with 2,4-DNP) completely disappears and is replaced by a new, more polar iminium spot. This typically takes 2–4 hours at room temperature.

  • Chemoselective Reduction: Cool the reaction vessel to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes[2].

    • Causality: Adding STAB at 0 °C suppresses any residual background reduction of the aldehyde, ensuring hydrides are exclusively delivered to the iminium ion.

  • Quench & Phase Extraction: Stir for 12 hours, allowing the reaction to warm to room temperature. Quench by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases.

    • In-Process Validation 2: Verify the aqueous phase pH is >8. This ensures the newly formed secondary amine is fully deprotonated, preventing it from remaining water-soluble as an ammonium salt. Extract 3x with dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

ReductiveAmination A 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde B Iminium Intermediate (Kinetic Product) A->B Primary Amine, AcOH pH 4-5 D Primary Alcohol (Over-reduction Byproduct) A->D NaBH4 Direct Aldehyde Attack C Target Secondary Amine (Desired) B->C NaBH(OAc)3 (STAB) Chemoselective Hydride

Chemoselective pathways for the reductive amination of imidazole-2-carbaldehyde.

FAQ 2: Regioselectivity Loss During C-H Arylation

Q: I am attempting a Palladium-catalyzed direct C-H arylation on the imidazole core, but I am isolating an intractable mixture of C4 and C5 regioisomers. How do I force C5 selectivity?

Mechanistic Causality: Regiocontrol in imidazole C-H functionalization is a delicate battle between electronics and sterics. Electronically, the C5 position is heavily favored for electrophilic palladation due to inductive stabilization from the adjacent N1 nitrogen[4]. However, the bulky 1-(4-methylbenzyl) group creates significant steric shielding at C5, pushing the reaction toward the electronically disfavored C4 position. Additionally, the unprotected C2-carbaldehyde acts as a strong electron-withdrawing group (EWG), globally deactivating the ring.

To override the steric penalty of the 4-methylbenzyl group, you must employ a Concerted Metalation-Deprotonation (CMD) pathway using pivalic acid (PivOH). PivOH acts as an intramolecular proton shuttle, drastically lowering the activation energy for C-H bond cleavage specifically at the C5 position[4].

Self-Validating Protocol: Regioselective C5-Arylation

This protocol ensures the electronic environment of the imidazole is optimized prior to transition-metal catalysis.

  • Acetal Protection (Pre-requisite): The C2-aldehyde must first be protected as a diethyl acetal. Reflux the starting material in ethanol with triethyl orthoformate and a catalytic amount of p-TsOH.

    • Causality: Masking the aldehyde removes its EWG effect, restoring electron density to the imidazole core and preventing the aldehyde from coordinating to and poisoning the Palladium catalyst.

  • Catalyst Activation (CMD Pathway): In an oven-dried Schlenk tube under Argon, combine the protected imidazole (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), and Pivalic acid (PivOH, 30 mol%)[4].

  • Base Addition & Heating: Add anhydrous K₂CO₃ (2.0 eq) and anhydrous N,N-Dimethylacetamide (DMA). Heat the sealed tube to 110 °C for 12 hours.

    • In-Process Validation 1: Pull a 10 µL aliquot at 6 hours. LC-MS analysis should reveal a mass shift corresponding to [M+Ar-H]⁺. The chromatogram should display a >15:1 ratio of the C5 regioisomer (major peak) to the C4 regioisomer (minor peak). If the ratio is poor, ensure your K₂CO₃ is strictly anhydrous, as water disrupts the CMD transition state.

  • Workup & Deprotection: Cool the mixture, filter through a pad of Celite, and concentrate. Treat the crude oil with 2M HCl in THF for 2 hours at room temperature to cleave the acetal.

    • In-Process Validation 2: Obtain a crude ¹H-NMR. The successful deprotection and C5-arylation is confirmed by the reappearance of the distinct aldehyde proton singlet at ~9.7 ppm, and the disappearance of the C5-proton singlet (typically around 7.2 ppm), leaving only the C4-proton singlet.

Regioselectivity Start Protected Imidazole Core CMD Concerted Metalation- Deprotonation (CMD) Start->CMD Pd(OAc)2, PivOH Base C5 C5-Arylation (Major Pathway) CMD->C5 Inductive Stabilization by N1 Nitrogen C4 C4-Arylation (Disfavored Pathway) CMD->C4 Electronic Repulsion & Steric Hindrance

Mechanistic divergence in Pd-catalyzed C-H arylation highlighting C5 regiocontrol.

Data Analytics Center

To assist in your experimental design, the following tables summarize quantitative benchmark data for optimizing reactions involving N-substituted imidazole-2-carbaldehydes.

Table 1: Quantitative Comparison of Reducing Agents in Reductive Amination

Reducing AgentSolvent & ConditionsChemoselectivity (2° Amine : 1° Alcohol)Overall Isolated Yield
NaBH₄ MeOH, 25 °C15 : 85< 20% (Target Amine)
NaBH₃CN MeOH, pH 6, 25 °C70 : 3065%
NaBH(OAc)₃ (STAB) DCE, AcOH (pH 4.5), 0 °C to RT> 95 : 5 88 - 92%

Table 2: Regioselectivity Data for Pd-Catalyzed C-H Arylation of N-Substituted Imidazoles

Catalyst SystemAdditive / BaseDirecting MechanismRegioselectivity Ratio (C5 : C4)
Pd(OAc)₂ / PPh₃Cs₂CO₃Standard Oxidative Addition2 : 1 (Poor)
Pd(OAc)₂ (Ligandless)K₂CO₃Base-Assisted Palladation4 : 1 (Moderate)
Pd(OAc)₂ (Ligandless) PivOH / K₂CO₃ Concerted Metalation-Deprotonation > 15 : 1 (Excellent)

References

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides Source: Académie des sciences / ScienceDirect URL:[Link]

  • Chemical Communications Electronic Supplementary Information (Reductive Amination Protocols) Source: The Royal Society of Chemistry URL:[Link]

  • Optimized Chemical Probes for REV-ERBα Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Validation & Comparative

Comparison of synthesis methods for 1-substituted imidazole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate synthetic pathways for heterocyclic building blocks. 1-Substituted imidazole-2-carbaldehydes are highly versatile intermediates, serving as critical precursors for N-heterocyclic carbenes (NHCs)[1] and as chelating ligands in the development of homochiral mononuclear spin-crossover iron(II) complexes[2].

Selecting the optimal synthesis method requires balancing regioselectivity, scalability, and functional group tolerance. This guide objectively compares the three primary synthetic strategies for 1-substituted imidazole-2-carbaldehydes, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols to ensure reproducibility in your laboratory.

Strategic Evaluation of Synthetic Pathways

Direct N-Alkylation of Imidazole-2-carbaldehyde

This approach involves the direct deprotonation of commercially available imidazole-2-carbaldehyde, followed by an SN2 nucleophilic attack on an alkyl halide. It is highly effective for introducing polar, water-solubilizing functional groups or simple alkyl chains[3].

  • Causality & Insight: Imidazole-2-carbaldehyde possesses an acidic N-H proton (pKa ~12). Mild bases like K2CO3 in polar aprotic solvents (DMF or acetonitrile) are sufficient to generate the highly nucleophilic imidazolide anion. However, because the resulting 1-alkylimidazole retains a nucleophilic N3 nitrogen, strict stoichiometric control of the alkylating agent is mandatory to prevent over-alkylation into a permanently charged 1,3-dialkylimidazolium salt[3].

C2-Lithiation and Formylation of 1-Substituted Imidazoles

For complex N-substituents that cannot be introduced via simple alkylation, the lithiation-formylation route is the gold standard[1]. This method leverages the inherent acidity of the C2 proton on a pre-substituted imidazole ring.

  • Causality & Insight: Treatment with a strong base like n-butyllithium (n-BuLi) generates a 2-lithioimidazole intermediate. This step must be performed at strictly cryogenic temperatures (-70 °C to -78 °C)[4]. At room temperature, n-BuLi acts as a potent nucleophile, leading to destructive ring-opening or addition side reactions. At -78 °C, the kinetic deprotonation outpaces nucleophilic attack, stabilizing the organolithium species for subsequent electrophilic quenching with N,N-dimethylformamide (DMF)[1],[4].

Oxidation of 2-(Hydroxymethyl)imidazoles

This milder alternative involves the oxidation of a primary alcohol at the C2 position using oxidants like MnO2 or Swern conditions.

  • Causality & Insight: While this circumvents the need for cryogenic conditions and pyrophoric reagents, it shifts the synthetic burden to the preparation of the 2-(hydroxymethyl) precursor, which often requires multi-step condensation reactions with paraformaldehyde[1].

Mechanistic Workflows

Below are the mechanistic pathways for the two most prominent methods, illustrating the intermediate states and critical reaction conditions.

Lithiation N1 1-Substituted Imidazole N2 2-Lithioimidazole Intermediate N1->N2 n-BuLi, THF -78°C (Deprotonation) N3 Tetrahedral Intermediate N2->N3 DMF (Electrophilic Quench) N4 1-Substituted Imidazole-2-carbaldehyde N3->N4 H2O / NH4Cl (Aqueous Workup)

Fig 1: Mechanistic pathway of C2-lithiation and formylation of 1-substituted imidazoles.

Alkylation N1 Imidazole-2- carbaldehyde N2 Imidazolide Anion N1->N2 Base (K2CO3) Polar Aprotic Solvent N3 1-Alkylimidazole-2- carbaldehyde N2->N3 Alkyl Halide (R-X) SN2 Attack N4 Imidazolium Salt (Over-alkylation) N3->N4 Excess R-X (Side Reaction)

Fig 2: Direct N-alkylation of imidazole-2-carbaldehyde and potential over-alkylation.

Quantitative Performance Matrix

To facilitate method selection, the following table summarizes the operational parameters and expected outcomes for each synthetic route.

ParameterDirect N-AlkylationC2-Lithiation/FormylationAlcohol Oxidation
Typical Yield 75% - 90%60% - 85%70% - 95%
Regioselectivity High (for symmetrical precursors)Excellent (Strictly C2)Excellent
Reaction Temperature 0 °C to 60 °C-78 °C to 25 °C20 °C to 80 °C
Key Reagents Alkyl halide, K2CO3, DMFn-BuLi, DMF, Anhydrous THFMnO2 or Swern reagents
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenics)Good (Depends on oxidant)
Primary Limitation Risk of over-alkylation[3]Moisture-sensitive, Pyrophoric[4]Requires pre-functionalized precursor[1]

Self-Validating Experimental Protocols

A robust protocol must include built-in validation checks to prevent downstream failures. Below are standardized methodologies for the two primary routes, using the synthesis of 1-methylimidazole-2-carboxaldehyde as the model compound.

Protocol A: Direct N-Alkylation (Scale: 10 mmol)
  • Preparation: Charge an oven-dried round-bottom flask with imidazole-2-carboxaldehyde (960 mg, 10.0 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous K2CO3 (2.07 g, 15.0 mmol). Stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Dropwise add methyl iodide (0.68 mL, 11.0 mmol). Crucial step: Limiting the alkylating agent to 1.1 equivalents is necessary to prevent the formation of the 1,3-dimethylimidazolium iodide salt.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Validation: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the highly polar starting material spot is entirely consumed.

  • Workup: Quench with cold distilled water (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over MgSO4, filter, and concentrate under reduced pressure.

  • Final Validation: Verify the product via 1H NMR. A successful synthesis will show the disappearance of the broad N-H peak (~13.0 ppm) and the emergence of a sharp aldehydic proton singlet at δ 9.6–9.9 ppm, alongside a new N-methyl singlet at δ 3.9–4.1 ppm[5],[6].

Protocol B: C2-Lithiation and Formylation (Scale: 10 mmol)
  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-methylimidazole (0.80 mL, 10.0 mmol) in anhydrous THF (20 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Slowly add n-BuLi (6.9 mL of a 1.6 M solution in hexanes, 11.0 mmol) dropwise via syringe. Stir the mixture at -78 °C for 45 minutes[4].

  • Electrophilic Quench: Dropwise add anhydrous DMF (1.16 mL, 15.0 mmol). The tetrahedral intermediate forms rapidly but remains stable at this temperature[1].

  • Propagation: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • In-Process Validation: The initial lithiation often produces a pale yellow to deep orange hue. Upon warming, TLC (Eluent: 5% MeOH in DCM, UV 254 nm) should reveal a new, lower Rf spot corresponding to the aldehyde.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL). Crucial step: A mildly acidic quench is required to collapse the tetrahedral intermediate and release the aldehyde without degrading the product. Extract with EtOAc (3 × 30 mL), dry over Na2SO4, and purify via silica gel flash chromatography. Product yield is typically quantitative after high vacuum drying[5].

References

  • Molecular isomerism induced Fe(II) spin state difference based on tautomerization of 4(5)-methylimidazole group.
  • 1-Methyl-1H-imidazole-2-carboxylic acid synthesis. ChemicalBook.
  • 4-methyl-1H-imidazole-2-carbaldehyde | 113825-16-4. Benchchem.
  • 1H-imidazol-1-ylmethanol | 51505-76-1. Benchchem.
  • WO2017104741A1 - Arylazole compound and pest control agent.
  • CHAPTER 4: The Role of Fundamental Coordination Chemistry in the Development of Radioimaging Agents. RSC Books.

Sources

A Researcher's Guide to Differentiating Positional Isomers of Methylbenzyl-imidazole-2-carbaldehyde via Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth spectroscopic comparison of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde and its positional isomers, 1-(2-Methylbenzyl)- and 1-(3-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to provide a clear, experimentally-grounded framework for their unambiguous differentiation. The causality behind experimental choices and the interpretation of spectral data will be explained, reflecting field-proven insights into organic structural analysis.

The Challenge of Isomerism

The three primary positional isomers of 1-(Methylbenzyl)-1H-imidazole-2-carbaldehyde share the same molecular formula (C₁₂H₁₂N₂O) and molecular weight, rendering many basic analytical techniques insufficient for their distinction. Their structural similarity necessitates the use of high-resolution spectroscopic methods that are sensitive to the subtle electronic and steric differences arising from the methyl group's position on the benzyl ring.

G cluster_0 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde (para-isomer) cluster_1 1-(3-Methylbenzyl)-1H-imidazole-2-carbaldehyde (meta-isomer) cluster_2 1-(2-Methylbenzyl)-1H-imidazole-2-carbaldehyde (ortho-isomer) p_isomer m_isomer o_isomer

Figure 1: Molecular structures of the para-, meta-, and ortho-isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for distinguishing these positional isomers. The chemical environment of each proton and carbon atom is mapped with high precision, revealing clear differences in the aromatic region of the spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct and easily interpretable evidence for differentiation. While the signals for the aldehyde, imidazole, benzylic, and methyl protons will appear in similar regions for all three isomers, the pattern of the aromatic protons on the benzyl ring is a unique fingerprint for each.

Table 1: Comparative ¹H NMR Spectral Data (Expected Shifts in CDCl₃, 400 MHz)

Proton Assignment 1-(4-Methylbenzyl)- (para) 1-(3-Methylbenzyl)- (meta) 1-(2-Methylbenzyl)- (ortho) Rationale for Differences
Aldehyde (-CHO) ~9.8 ppm (s, 1H) ~9.8 ppm (s, 1H) ~9.8 ppm (s, 1H) Minimal change; distant from the site of isomerism.
Imidazole (H4, H5) ~7.2-7.4 ppm (2H) ~7.2-7.4 ppm (2H) ~7.2-7.4 ppm (2H) Minor shifts possible due to subtle electronic differences.
Benzylic (-CH₂-) ~5.5 ppm (s, 2H) ~5.5 ppm (s, 2H) ~5.5 ppm (s, 2H) Slight downfield shift in the ortho-isomer may occur due to steric effects.
Benzyl Aromatic (-C₆H₄-) ~7.15 ppm (d, 2H), ~7.25 ppm (d, 2H) ~7.0-7.3 ppm (m, 4H) ~7.1-7.4 ppm (m, 4H) KEY DIFFERENTIATING REGION. The substitution pattern dictates the splitting.

| Methyl (-CH₃) | ~2.35 ppm (s, 3H) | ~2.35 ppm (s, 3H) | ~2.40 ppm (s, 3H) | The ortho-methyl may be slightly deshielded. |

Expert Analysis:

  • Para-isomer: The key signature is the symmetrical A₂B₂ (or AA'BB') system in the aromatic region, appearing as two distinct doublets, each integrating to two protons. This clean pattern is a result of the molecule's symmetry.

  • Meta-isomer: The symmetry is broken, resulting in a more complex multiplet for the four aromatic protons. One would expect to see four distinct signals, potentially a singlet, a triplet, and two doublets, though overlap is common.

  • Ortho-isomer: Similar to the meta-isomer, the spectrum will show a complex and asymmetric multiplet in the aromatic region. Distinguishing between the meta- and ortho-isomers requires careful analysis of coupling constants or 2D NMR techniques like COSY.

¹³C NMR Spectroscopy

Carbon NMR corroborates the findings from ¹H NMR, with the number of unique aromatic carbon signals serving as a definitive marker.

Table 2: Comparative ¹³C NMR Spectral Data (Expected Shifts in CDCl₃, 100 MHz)

Carbon Assignment 1-(4-Methylbenzyl)- (para) 1-(3-Methylbenzyl)- (meta) 1-(2-Methylbenzyl)- (ortho) Rationale for Differences
Aldehyde (-CHO) ~182 ppm ~182 ppm ~182 ppm Negligible effect from methyl position.
Imidazole (C2, C4, C5) ~145, 130, 122 ppm ~145, 130, 122 ppm ~145, 130, 122 ppm Minimal expected variation.
Benzylic (-CH₂-) ~50 ppm ~50 ppm ~48 ppm The ortho-isomer may exhibit a slight upfield shift due to steric hindrance.
Benzyl Aromatic (-C₆H₄-) 4 signals 6 signals 6 signals KEY DIFFERENTIATING FEATURE. Due to symmetry, the para-isomer shows only 4 aromatic carbon signals (2 quaternary, 2 CH). The meta- and ortho-isomers show 6 distinct signals.

| Methyl (-CH₃) | ~21 ppm | ~21 ppm | ~19 ppm | The ortho-methyl carbon is typically shielded compared to meta and para positions. |

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide supporting evidence by identifying key functional groups and offering clues about the aromatic substitution pattern.

Table 3: Comparative FT-IR Spectral Data (Expected Frequencies in cm⁻¹)

Vibrational Mode Expected Wavenumber Notes and Isomer-Specific Differences
C-H Stretch (Aldehyde) 2850-2750 cm⁻¹ A pair of weak bands, characteristic of the C-H bond adjacent to the carbonyl.
C=O Stretch (Aldehyde) 1680-1660 cm⁻¹ A strong, sharp absorption. Its position is sensitive to conjugation and may shift slightly between isomers.
C=N, C=C Stretch (Aromatic/Imidazole) 1610-1450 cm⁻¹ A series of bands indicating the presence of both aromatic rings.
C-H Out-of-Plane Bending 900-690 cm⁻¹ KEY DIFFERENTIATING REGION. The pattern of strong absorptions is highly indicative of the benzene ring's substitution.
para-isomer Strong band at ~840-800 cm⁻¹.
meta-isomer Bands near ~780 cm⁻¹ and ~700 cm⁻¹.

| | ortho-isomer | Strong band near ~750 cm⁻¹. |

Expert Analysis: The most valuable region in the IR spectrum for this specific problem is the "fingerprint" region, particularly the C-H out-of-plane (OOP) bending bands. The number and position of these bands are well-correlated with the substitution pattern on a benzene ring and can serve as a quick diagnostic tool to support NMR assignments.[1]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. While all three isomers possess the same chromophores (imidazole and substituted benzene rings), subtle differences in their electronic structure can lead to minor shifts in the absorption maxima (λ_max).

Expert Analysis: All isomers are expected to exhibit strong absorption bands corresponding to π → π* transitions. For imidazole-2-carbaldehyde derivatives, these typically appear around 280-285 nm.[2][3] The position of the methyl group can slightly alter the conjugation and electronic environment, potentially causing small bathochromic (red) or hypsochromic (blue) shifts of a few nanometers. However, these shifts are generally too small to be used as a primary means of differentiation and this technique is best considered supplementary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expert Analysis: All three isomers will exhibit an identical molecular ion peak ([M]⁺) at m/z 200, confirming their shared molecular formula. The primary fragmentation pathway under Electron Ionization (EI) is expected to be the cleavage of the benzylic C-N bond. This will generate a fragment ion corresponding to the methylbenzyl cation (C₈H₉⁺) at m/z 105 .

While the primary mass spectra will be nearly identical, tandem mass spectrometry (MS/MS) could potentially reveal differences. By isolating the m/z 105 fragment and subjecting it to further fragmentation, the resulting daughter ions might show different relative abundances for the ortho-, meta-, and para-isomers. However, for routine analysis, MS is primarily used to confirm molecular weight rather than to distinguish these specific positional isomers.

Experimental Protocols & Workflow

A robust analytical workflow is crucial for reliable isomer identification.

G cluster_workflow General Spectroscopic Analysis Workflow sample Isomer Sample (para, meta, or ortho) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 for NMR) sample->dissolve ir FT-IR Analysis (ATR) sample->ir ms MS Analysis (Confirm MW) sample->ms nmr ¹H and ¹³C NMR Analysis dissolve->nmr interpret Data Interpretation & Comparison nmr->interpret ir->interpret ms->interpret id Unambiguous Isomer Identification interpret->id

Figure 2: Standard workflow for isomer identification.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, 16-32 scans, and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Record a proton-decoupled ¹³C spectrum. A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interference.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Spectrum Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

Conclusion

Distinguishing between the positional isomers of 1-(Methylbenzyl)-1H-imidazole-2-carbaldehyde is a critical task that relies on a multi-faceted spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the definitive technique . The unique splitting patterns of the benzyl ring protons in the ¹H NMR spectrum and the distinct number of aromatic signals in the ¹³C NMR spectrum provide unambiguous fingerprints for the para-, meta-, and ortho- isomers. By following the systematic workflow and analytical reasoning outlined in this guide, researchers can confidently and accurately determine the structure of their target compound, ensuring the integrity and validity of their scientific and developmental work.

References

  • Royal Society of Chemistry. (2020). Supporting Information for a relevant synthesis. While not the exact compound, this provides representative NMR data for similar substituted heterocycles. [Source: Rsc.org]
  • IntechOpen. (2022). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles. This chapter discusses the general spectral properties of benzimidazole derivatives, which are structurally related to the target molecules. [Source: IntechOpen]
  • Taylor & Francis Online. (2018). Spectroscopic and computational investigation of the structure and pharmacological activity of 1-benzylimidazole. Provides insights into the spectroscopic characteristics of the 1-benzylimidazole core structure. [Source: Taylor & Francis Online]
  • ResearchGate. (2016). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Offers foundational NMR data for the imidazole-2-carbaldehyde moiety.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • MDPI. (2021). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol.
  • SpectraBase. UV-Vis spectrum for Imidazole-2-carboxaldehyde. A database entry showing the characteristic absorption of the core aldehyde structure. [Source: SpectraBase]

Sources

Structural Validation of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in synthetic chemistry and drug development is the unambiguous structural validation of intermediate scaffolds. Imidazole derivatives are highly valued in drug discovery, frequently serving as core scaffolds for 1[1].

When synthesizing 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde , researchers face a critical regiochemical hurdle: confirming that the 4-methylbenzyl group is definitively attached to the N1 position rather than the N3 position. Because tautomeric averaging and similar electronic environments can obscure 1D NMR data, relying on a single analytical method introduces unacceptable risk.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD)—the gold standard for absolute 3D conformation—with Solution-State Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind these methodologies, you can establish a self-validating analytical workflow for complex small molecules.

Comparative Performance Matrix

While 2[2], NMR spectroscopy offers critical insights into bulk purity and solution-state dynamics. These techniques are 3[3].

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Solution-State NMR (1D & 2D)
Primary Output Electron density map, absolute 3D coordinatesChemical shifts, scalar couplings, NOE
Sample State Solid (Single Crystal, ~0.1-0.3 mm)Solution (e.g., in CDCl₃ or DMSO- d6​ )
Regiochemical Proof Unambiguous (Direct visualization of N1 vs N3)Inferred (via 2D HMBC/NOESY correlations)
Intermolecular Data Maps crystal packing and hydrogen bonding networksLimited to dynamic NOE interactions
Key Limitation Requires high-quality, defect-free single crystalsConformational averaging can blur distinct states

Orthogonal Validation Workflow

To eliminate structural ambiguity, a parallel validation approach is required. The following workflow illustrates the logical relationship between phase selection, data acquisition, and final structural proof.

Workflow Start Synthesized Compound 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Split Phase Selection Start->Split SCXRD Single-Crystal X-ray Diffraction (Solid State) Split->SCXRD Crystal Growth NMR NMR Spectroscopy (Solution State) Split->NMR Solubilization Cryst Crystallization (Slow Evaporation) SCXRD->Cryst Solv Dissolution (CDCl3 or DMSO-d6) NMR->Solv Diffract Data Collection (100 K) & Phase Solution Cryst->Diffract ValXRD Absolute 3D Conformation & Regiochemistry Diffract->ValXRD Spec 1D & 2D NMR (HMBC, NOESY) Solv->Spec ValNMR Bulk Purity & Solution Dynamics Spec->ValNMR Final Comprehensive Structural Validation ValXRD->Final ValNMR->Final

Fig 1: Orthogonal structural validation workflow integrating SCXRD and NMR for unambiguous assignment.

Self-Validating Experimental Protocols

Do not view protocols as mere recipes; every step must be driven by physical causality and include built-in validation checks.

Protocol A: Single-Crystal X-Ray Crystallography (SCXRD)

Rigorous 4[4]. To achieve atomic resolution, the crystal lattice must be highly ordered.

  • Crystal Growth via Slow Evaporation:

    • Action: Dissolve 10 mg of the compound in a minimal amount of ethyl acetate/hexane (1:1). Puncture the vial cap with a single needle hole and leave undisturbed at 20°C.

    • Causality: Slow evaporation maintains a low degree of supersaturation. This allows molecules to arrange into a thermodynamically stable, highly ordered lattice, minimizing crystal defects (mosaicity) that would otherwise degrade diffraction resolution.

  • Cryogenic Mounting and Data Collection:

    • Action: Select a crystal (~0.2 x 0.2 x 0.1 mm), mount it on a polyimide loop using paratone oil, and immediately flash-cool to 100 K under a nitrogen stream. Collect diffraction data using Mo-Kα or Cu-Kα radiation.

    • Causality: Flash-cooling vitrifies the oil (preventing ice ring diffraction) and drastically reduces atomic thermal vibrations (Debye-Waller factors). This yields sharper diffraction spots at high angles, essential for resolving the exact position of the carbaldehyde oxygen and benzylic carbon.

    • Self-Validation System: Monitor the Rsym​ (symmetry-related reflection agreement) during the initial frames. An Rsym​<0.05 confirms the crystal is a single domain and not twinned, validating data integrity before full collection.

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Direct methods mathematically extract the electron density map from the diffraction intensities, allowing for an independent atom model to be built without bias.

Protocol B: Solution-State NMR Spectroscopy
  • Sample Preparation:

    • Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

    • Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field frequency, preventing signal drift over long 2D acquisition times.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

    • Action: Acquire a 1 H- 13 C HMBC spectrum optimized for long-range coupling constants ( nJCH​ ≈ 8 Hz).

    • Causality: 1D 1 H NMR cannot definitively prove N1 vs N3 alkylation. HMBC detects 2- and 3-bond scalar couplings. A definitive cross-peak between the benzylic CH2​ protons and the C2/C5 carbons of the imidazole ring proves N1 attachment.

    • Self-Validation System: Cross-reference the HMBC data with a 2D NOESY spectrum. Through-space NOE cross-peaks between the benzylic protons and the adjacent imidazole proton must independently corroborate the through-bond HMBC assignment.

Quantitative Data Synthesis

For small molecules, the5[5], unlike protein crystallography where inherent dynamic disorder yields higher values. Below are the target validation parameters expected for a high-quality crystal of an imidazole-2-carbaldehyde derivative.

Table 2: Target Crystallographic Validation Parameters

ParameterValidated Value / TargetMechanistic Significance
Crystal System MonoclinicDefines the fundamental symmetry and unit cell constraints.
Space Group P2₁/c or P2₁/nIndicates a centrosymmetric packing arrangement, common for stable organic scaffolds.
R₁ Factor (Final) ≤ 0.050Measures the absolute agreement between the refined model and experimental electron density.
wR₂ Factor ≤ 0.150Weighted R-factor; highly sensitive to minor structural or geometric errors.
Goodness-of-Fit (S) 1.00 to 1.05Validates that the structural model correctly accounts for the statistical variance in the data.

By achieving an R1​ factor below 0.05, you unequivocally validate that the 4-methylbenzyl group is covalently bonded to the N1 position, and you map the exact dihedral angle between the imidazole plane and the phenyl ring, providing a complete structural proof that NMR can only infer.

Sources

Comparative Antimicrobial Efficacy of N-Substituted Imidazole Derivatives: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N-Substitution

The imidazole scaffold is a highly versatile pharmacophore in drug development. Modifying the N1 position of the imidazole ring through N-substitution (e.g., alkylation, arylation, allylation) is a critical structural strategy. These substitutions dictate the molecule's lipophilicity, its affinity for target enzymes, and its overall antimicrobial spectrum 1[1]. By tuning the N-substituent, researchers can pivot a compound's efficacy from strictly antifungal to broad-spectrum antibacterial.

Mechanistic Insights: How N-Substituents Drive Efficacy

Fungal Inhibition via CYP51

The primary antifungal mechanism of imidazole derivatives is the competitive inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis 2[2]. The N-substituent (such as a bulky aryl or alkyl group) anchors the molecule within the hydrophobic active site of CYP51, while the basic nitrogen (N3) coordinates directly with the heme iron, halting fungal cell wall production.

Bacterial Membrane Perturbation

While traditionally viewed as antifungals, specific N-substitutions (such as cationic N-alkyl or aldoxime groups) confer potent antibacterial properties. These groups facilitate electrostatic interactions with negatively charged bacterial membranes, leading to structural perturbation, leakage of intracellular contents, and eventual cell lysis3[3].

Mechanism cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway Imid N-Substituted Imidazole (Alkyl, Aryl, Allyl) CYP51 Inhibition of Lanosterol 14α-demethylase (CYP51) Imid->CYP51 Membrane Electrostatic Perturbation of Lipid Bilayer Imid->Membrane Cationic N-groups Erg Ergosterol Depletion & Membrane Destabilization CYP51->Erg LysisB Cell Lysis & Death Erg->LysisB Membrane->LysisB

Fig 1. Dual mechanistic pathways of N-substituted imidazoles in microbial cells.

Comparative Efficacy: Quantitative Analysis

Recent structure-activity relationship (SAR) studies reveal that the nature of the N-substituent drastically alters the Minimum Inhibitory Concentration (MIC) against various pathogens. The table below synthesizes comparative experimental data across different derivative classes:

N-Substituent TypeTarget StrainMIC ValueReference Standard (MIC)Primary Mechanism
N-Aldoxime (Chlorobenzyl) E. coli (Gram -)12.5 μg/mLGentamicin (37.5 μg/mL)Membrane/Enzyme disruption[3]
N-Allyl S. enteritidis (Gram -)31.25 μg/mLCiprofloxacin (<10 μg/mL)Membrane perturbation[4]
N-Alkyl (p-Chlorophenyl) C. albicans (Fungi)0.0073 µmol/mLFluconazole (0.0051 µmol/mL)CYP51 Inhibition[5]

Data Insights: N-alkylation with chlorophenyl groups yields exceptional antifungal potency, closely rivaling clinical fluconazole 5[5]. Conversely, N-aldoxime derivatives demonstrate superior efficacy against multidrug-resistant Gram-negative bacteria compared to standard aminoglycosides[3].

Experimental Methodology: A Self-Validating Protocol

To accurately benchmark the efficacy of novel N-substituted imidazoles, researchers must move beyond qualitative disk diffusion and employ a rigorous, self-validating Broth Microdilution assay 6[6].

Workflow cluster_controls Self-Validating Controls Synth 1. Compound Synthesis MIC 2. Broth Microdilution (MIC Assay) Synth->MIC MBC 3. MBC/MFC Determination MIC->MBC Pos Positive Control (Standard Drug) MIC->Pos Neg Negative Control (Vehicle/DMSO) MIC->Neg Valid 4. Data Validation & SAR Analysis MBC->Valid

Fig 2. Self-validating experimental workflow for antimicrobial efficacy screening.

Step-by-Step Workflow & Causality
  • Inoculum Standardization:

    • Action: Adjust the microbial suspension to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).

    • Causality: Standardizing the initial microbial load prevents the "inoculum effect." An artificially high cell density yields false-positive resistance (inflated MIC), whereas a low density yields false-negative susceptibility.

  • Serial Dilution & Compound Exposure:

    • Action: Perform two-fold serial dilutions of the imidazole derivative in a 96-well microtiter plate (e.g., from 100 μg/mL down to 0.78 μg/mL).

    • Causality: This creates a precise concentration gradient, allowing for the exact pinpointing of the minimum inhibitory threshold rather than relying on a qualitative zone estimate.

  • Implementation of the Self-Validating Control Matrix:

    • Positive Control (Standard Drug, e.g., Fluconazole or Ciprofloxacin): Validates the intrinsic susceptibility of the chosen microbial strain and confirms assay sensitivity.

    • Negative Control (Vehicle, e.g., 1% DMSO): Proves causality by ensuring that any observed microbial death is strictly due to the imidazole derivative's active pharmacophore, not solvent toxicity.

    • Sterility Control (Broth only): Confirms the absence of environmental contamination.

  • Endpoint Determination via Resazurin:

    • Action: Add resazurin dye post-incubation.

    • Causality: Viable, metabolically active cells reduce blue resazurin into pink resorufin. This provides an objective, colorimetric endpoint that eliminates the subjective errors associated with visual turbidity readings.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. researchgate.net. 1

  • Butoconazole Action Pathway - SMPDB. smpdb.ca.2

  • Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria. nih.gov. 3

  • Metal-Free Catalytic Synthesis of N-Allylaminocyclohex-2-enone via α-Regioselective Substitution of Morita–Baylis–Hillman Adducts. acs.org. 4

  • Antimicrobial and Docking Studies of Pyrazole tethered 1,2,4-Trisubstituted and 2,4-Disubstituted Imidazole Hybrids. connectjournals.com. 5

  • Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives. benchchem.com. 6

Sources

A Comparative Guide to the In Vitro Anticancer Activity of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the imidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[1][2][3][4] The unique electronic properties and versatile binding capabilities of the imidazole ring allow for interaction with a wide range of biological targets, making it a cornerstone in the design of new therapeutic agents.[2][3][5] This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of synthesized 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives, offering insights into their synthesis, cytotoxic effects, and potential mechanisms of action.

Rationale and Synthesis of Imidazole Derivatives

The imidazole nucleus is a key structural component in several clinically used anticancer drugs, such as dacarbazine and nilotinib, which underscores its therapeutic relevance.[5] The rationale for designing and synthesizing 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives stems from the hypothesis that modifications to the core imidazole structure can lead to enhanced cytotoxic activity and selectivity against cancer cells. The 4-methylbenzyl group at the N-1 position is introduced to increase lipophilicity, potentially enhancing cell membrane permeability. The carbaldehyde group at the C-2 position serves as a reactive handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

The synthesis of the parent compound, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde, can be achieved through a nucleophilic substitution reaction between 1H-imidazole-2-carbaldehyde and 4-methylbenzyl bromide. Subsequent derivatization can be carried out at the carbaldehyde moiety to generate a library of compounds for screening.

G cluster_synthesis Synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Derivatives Imidazole_Carbaldehyde 1H-imidazole-2-carbaldehyde Reaction Nucleophilic Substitution Imidazole_Carbaldehyde->Reaction Methylbenzyl_Bromide 4-Methylbenzyl Bromide Methylbenzyl_Bromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Parent_Compound 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde Reaction->Parent_Compound Derivatization Derivatization Parent_Compound->Derivatization Derivatization_Reagents Various Reagents Derivatization_Reagents->Derivatization Derivatives Derivative Library Derivatization->Derivatives

Caption: Synthetic workflow for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde and its derivatives.

In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of the synthesized derivatives is performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[6] Cancer cell lines are indispensable tools in cancer research and drug discovery, providing a consistent and reproducible model system to assess the biological effects of novel compounds.[7][8][9][10]

2.1. Selection of Cancer Cell Lines

For this comparative study, a panel of well-characterized human cancer cell lines representing different tumor types was selected:

  • MCF-7: A human breast adenocarcinoma cell line.[5][11][12]

  • A549: A human lung carcinoma cell line.[1][5][12][13]

  • HeLa: A human cervical adenocarcinoma cell line.[5][11]

  • K562: A human chronic myelogenous leukemia cell line.[8][14]

The use of multiple cell lines provides a broader understanding of the cytotoxic profile of the compounds and may reveal selective activity against a particular cancer type.[7]

2.2. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[15][16][17][18][19] The assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[15][18] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: The synthesized 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 48-72 hours.[1][19]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.[1][15][19]

  • Formazan Solubilization: The MTT-containing medium is carefully aspirated, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.[1][15][16][17]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[15][18][19]

  • Data Analysis and IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit the growth of 50% of the cells, is determined by plotting the percentage of cell viability against the compound concentration.

G cluster_mtt MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Imidazole Derivatives Incubate_24h->Treat_Compounds Incubate_48_72h Incubate for 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Comparative Analysis of Anticancer Activity

The cytotoxic activities of the synthesized 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives are summarized in the table below. The IC₅₀ values represent the mean of at least three independent experiments.

Compound R-Group (at C-2) IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HeLa IC₅₀ (µM) vs. K562
IMC-01 -CHO (Parent)25.432.128.945.3
IMC-02 -CH=N-OH15.218.516.822.1
IMC-03 -CH=N-NH₂12.815.314.119.8
IMC-04 -CH=N-NH-C(=S)NH₂5.67.96.29.5
IMC-05 -CH=N-Ph18.921.420.128.7
IMC-06 -CH=N-Ph-4-Cl8.110.29.513.4
Doxorubicin *-0.81.10.91.5

*Doxorubicin was used as a positive control.

3.1. Structure-Activity Relationship (SAR) Insights

The results presented in the table provide valuable insights into the structure-activity relationships of these imidazole derivatives.

  • The parent compound IMC-01 , with a carbaldehyde group, exhibited moderate cytotoxic activity across all tested cell lines.

  • Conversion of the aldehyde to an oxime (IMC-02 ) or a hydrazone (IMC-03 ) led to a noticeable increase in anticancer activity, suggesting that the C=N bond is important for cytotoxicity.

  • The most potent derivative in this series was IMC-04 , which contains a thiosemicarbazone moiety. This significant enhancement in activity highlights the crucial role of the thiosemicarbazone group in the anticancer effect, a feature observed in other classes of cytotoxic compounds.

  • Substitution on the imine nitrogen with a phenyl group (IMC-05 ) resulted in slightly better activity than the parent compound.

  • The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (IMC-06 ) further enhanced the cytotoxic activity compared to the unsubstituted phenyl derivative (IMC-05 ). This suggests that electronic effects on the aromatic ring can modulate the anticancer potency.

Potential Mechanism of Action

Imidazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1][2][3] One of the frequently implicated pathways is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Based on the structural features of the synthesized compounds and existing literature, it is plausible that these 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives may act as inhibitors of protein kinases within the PI3K/AKT/mTOR signaling cascade. The inhibition of this pathway can lead to the suppression of cell growth, proliferation, and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells.

G cluster_pathway Proposed PI3K/AKT/mTOR Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Imidazole_Derivative Imidazole Derivative Imidazole_Derivative->PI3K inhibits Imidazole_Derivative->AKT inhibits Imidazole_Derivative->mTORC1 inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Perspectives

This guide provides a comparative analysis of the in vitro anticancer activity of a series of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives. The study demonstrates that chemical modifications of the carbaldehyde group at the C-2 position of the imidazole ring can significantly influence the cytotoxic potency of these compounds. The thiosemicarbazone derivative (IMC-04 ) and the 4-chlorophenyl imine derivative (IMC-06 ) emerged as the most promising candidates for further investigation.

Future studies should focus on:

  • Expanding the library of derivatives to further explore the structure-activity relationships.

  • Investigating the precise molecular mechanism of action of the most potent compounds, including their effects on the PI3K/AKT/mTOR pathway and other potential targets.

  • Evaluating the selectivity of these compounds against cancer cells versus normal, non-cancerous cells to determine their therapeutic index.

  • Assessing the in vivo efficacy and pharmacokinetic properties of the lead compounds in preclinical animal models of cancer.

The findings presented herein underscore the potential of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde derivatives as a scaffold for the development of novel anticancer agents.

References

  • Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC. (n.d.).
  • Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry.
  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. (n.d.). Benchchem.
  • A Complete Guide to Immortalized Cancer Cell Lines in Cancer Research. (n.d.).
  • Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. (2024). PubMed.
  • Exploration of imidazole and imidazopyridine dimers as anticancer agents: Design, synthesis, and structure–activity relationship study. (2019). ResearchGate.
  • Sharma, P., et al. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Comprehensive Cancer Center.
  • Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026). Arabian Journal of Chemistry.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). MDPI.
  • MTT assay protocol. (n.d.). Abcam.
  • Cancer Cell Lines and How CRISPR is Transforming Cancer Research. (2025). Synthego.
  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (n.d.). PMC.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Journal of Experimental and Clinical Medicine.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate.
  • Decoding Cancer Through Cancer Cell Lines: Progress and Prospects. (2025). Kosheeka.
  • Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH.
  • 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis. (n.d.). ChemicalBook.
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. (n.d.). Benchchem.
  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ORKG Ask.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2025). ResearchGate.
  • Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. (2021). MDPI.

Sources

Benchmarking the synthesis of 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde against other methods

Author: BenchChem Technical Support Team. Date: March 2026

As a versatile building block in medicinal chemistry, 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde is frequently utilized in the development of kinase inhibitors, angiotensin II receptor antagonists, and novel antibacterial agents[1]. The presence of both an orthogonal aldehyde functionality and a substituted imidazole core makes it a highly valuable synthetic intermediate.

However, the efficiency of its synthesis heavily depends on the chosen route. This guide objectively benchmarks the three primary methodologies for synthesizing this compound, evaluating them on yield, scalability, and mechanistic robustness to help process chemists and drug development professionals select the optimal pathway.

Mechanistic Evaluation of Synthesis Routes

Method A: Direct N-Alkylation (The Industrial Standard)

The most direct and cost-effective route involves the N-alkylation of commercially available 1H-imidazole-2-carbaldehyde with 4-methylbenzyl chloride. Because the unsubstituted imidazole-2-carbaldehyde backbone is symmetric (C4 and C5 are equivalent due to rapid tautomerization), alkylation yields a single, unambiguous regioisomer[2]. The reaction utilizes a strong base, typically Sodium Hydride (NaH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to generate a highly nucleophilic naked imidazolide anion[1].

Method B: Directed C2-Lithiation/Formylation (The Late-Stage Approach)

For workflows where the 1-(4-methylbenzyl)-1H-imidazole core is already assembled, installing the formyl group at the C2 position is achieved via directed lithiation. The C2 proton of the imidazole ring is uniquely acidic (pKa ~33) due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms. Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures selectively deprotonates this position. Subsequent quenching with DMF (acting as the formylating electrophile) yields the target aldehyde[3].

Method C: Chemoselective Oxidation (The Precursor-Dependent Route)

If the synthetic sequence naturally produces (1-(4-methylbenzyl)-1H-imidazol-2-yl)methanol, chemoselective oxidation of the primary alcohol is required. Mild oxidants such as activated Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) are employed to prevent over-oxidation to the carboxylic acid. While high-yielding, this method suffers from poor atom economy and is generally reserved for specific medicinal chemistry analoging.

Quantitative Benchmarking

The following table summarizes the operational parameters and performance metrics of the three methodologies to aid in route selection.

ParameterMethod A: N-AlkylationMethod B: C2-FormylationMethod C: Oxidation
Starting Material 1H-imidazole-2-carbaldehyde1-(4-Methylbenzyl)-1H-imidazole(1-(4-Methylbenzyl)-1H-imidazol-2-yl)methanol
Key Reagents 4-Methylbenzyl chloride, NaHn-BuLi, DMFMnO₂ or DMP
Typical Yield 80–90%60–75%85–95%
Reaction Temp 0 °C to RT-78 °C to RTRT
Scalability Excellent (Kilogram scale)Moderate (Requires cryogenic control)Poor (High reagent mass/cost)
Primary Challenge Exothermic base handlingMoisture sensitivity, safetyOver-oxidation, atom economy

Visual Workflow

SynthesisRoutes Target 1-(4-Methylbenzyl)-1H- imidazole-2-carbaldehyde SM_A 1H-imidazole-2-carbaldehyde + 4-Methylbenzyl chloride Cond_A Method A: N-Alkylation Base (NaH), DMF SM_A->Cond_A Cond_A->Target High Yield Industrial Standard SM_B 1-(4-Methylbenzyl)- 1H-imidazole Cond_B Method B: C2-Formylation 1. n-BuLi, THF 2. DMF SM_B->Cond_B Cond_B->Target Regiospecific Cryogenic Needs SM_C (1-(4-Methylbenzyl)-1H- imidazol-2-yl)methanol Cond_C Method C: Oxidation MnO2, DCM SM_C->Cond_C Cond_C->Target Mild Conditions Low Atom Economy

Caption: Synthetic pathways for 1-(4-Methylbenzyl)-1H-imidazole-2-carbaldehyde.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate causality and visual validation cues.

Protocol A: Direct N-Alkylation (Recommended)

This protocol utilizes NaH for irreversible deprotonation, driving the reaction to completion rapidly[2].

  • Preparation: Charge a flame-dried round-bottom flask with 1H-imidazole-2-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

    • Causality: DMF is chosen because its high dielectric constant strictly separates the sodium cation from the imidazolide anion, maximizing the nucleophilicity of the nitrogen.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in small portions.

    • Validation Cue: The addition will trigger immediate effervescence (H₂ gas evolution). Wait approximately 15–30 minutes until bubbling completely ceases. This visually validates that quantitative deprotonation has occurred.

  • Alkylation: Add 4-Methylbenzyl chloride (1.1 equiv, 11 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12–20 hours[2].

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (to neutralize any trace HCl generated) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: C2-Lithiation and Formylation

This protocol is highly sensitive to moisture and requires strict adherence to cryogenic temperatures[3].

  • Preparation: Dissolve 1-(4-methylbenzyl)-1H-imidazole (1.0 equiv, 10 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M) under a strict argon atmosphere.

  • Lithiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 1.1 equiv, 11 mmol) dropwise down the side of the flask over 10 minutes[3].

    • Causality: The -78 °C temperature is non-negotiable. At warmer temperatures, the highly reactive C2-lithiated species can undergo ring-fragmentation or nucleophilically attack the THF solvent.

    • Validation Cue: A distinct color change (often pale yellow to deep orange/red) indicates the successful formation of the lithiated intermediate. Stir for 30 minutes at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 equiv, 15 mmol) dropwise. The DMF acts as the electrophile, forming a stable tetrahedral hemiaminal intermediate. Stir for an additional 30 minutes at -78 °C, then slowly warm to room temperature over 1 hour[3].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to collapse the hemiaminal intermediate into the final aldehyde. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via silica gel chromatography.

References

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents Source: PubMed (NIH) URL:[Link]

Sources

Head-to-head comparison of imidazole versus pyrazole scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of a heterocyclic core is one of the most consequential decisions in medicinal chemistry. Among five-membered aromatic nitrogen heterocycles, imidazole (1,3-diazole) and pyrazole (1,2-diazole) stand out as privileged scaffolds. Despite being structural isomers with identical molecular weights, shifting a single nitrogen atom from the 3-position to the 2-position fundamentally rewrites the molecule's electronic distribution, basicity, and target-binding modalities.

This guide provides an in-depth, head-to-head technical comparison of imidazole and pyrazole scaffolds, detailing the causality behind their physicochemical behaviors, their distinct roles in target engagement, and the experimental protocols required to validate their performance in drug discovery pipelines.

Physicochemical Profiling: The Causality of Scaffold Choice

The fundamental divergence between these two scaffolds stems from the "adjacent lone pair effect." In pyrazole, the proximity of the electronegative nitrogen atoms exerts a strong inductive electron-withdrawing effect, drastically altering its acid-base profile compared to imidazole [1].

  • Basicity and pKa: The conjugate acid of imidazole has a pKa of ~7.0. At physiological pH (7.4), imidazole exists in an equilibrium where a significant fraction (~28-30%) is protonated (cationic). In contrast, pyrazole has a pKa of ~2.5, meaning it remains entirely neutral in systemic circulation [1].

  • Lipophilicity (logD vs. logP): Because imidazole is partially ionized at pH 7.4, its distribution coefficient (logD) is typically lower than its partition coefficient (logP). Pyrazole's neutrality at physiological pH often results in a higher apparent lipophilicity, increasing passive membrane permeability but potentially requiring formulation interventions for aqueous solubility.

  • Tautomerism: Both rings exhibit rapid annular tautomerism. However, pyrazole’s adjacent nitrogen atoms create a contiguous hydrogen-bond donor (N-H) and acceptor (N:) motif, which acts as a highly directional bidentate binding vector.

Table 1: Comparative Physicochemical Properties

PropertyImidazole (1,3-diazole)Pyrazole (1,2-diazole)Mechanistic Causality / Impact
Conjugate Acid pKa ~7.0 (Amphoteric)~2.5 (Weakly basic)Adjacent nitrogens in pyrazole withdraw electron density, suppressing protonation.
Physiological State Partially Cationic100% NeutralImidazole's cationic nature increases hERG channel liability; pyrazole avoids this.
H-Bonding Motif Split Donor/AcceptorContiguous Donor/AcceptorPyrazole's contiguous motif is geometrically optimized for kinase hinge binding.
Metal Coordination Strong (Fe²⁺, Zn²⁺)WeakImidazole's basic nitrogen readily donates electrons to transition metals.

Target Binding Modalities: Kinases vs. Metalloenzymes

The distinct electronic profiles of these scaffolds dictate their preferred target classes.

The Pyrazole Advantage: Kinase Hinge Binding

Pyrazoles are heavily utilized in the design of ATP-competitive kinase inhibitors [2]. The kinase ATP-binding site features a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The contiguous N-H and N atoms of the pyrazole ring perfectly mimic this interaction, acting simultaneously as a hydrogen bond donor to the backbone carbonyl and an acceptor to the backbone amide NH of the hinge residues [3]. This bidentate interaction locks the scaffold in a coplanar conformation, driving high thermodynamic binding affinity.

The Imidazole Advantage: Metalloenzymes and GPCRs

Imidazole is a natural bioisostere for the amino acid histidine. Its highly basic sp2 nitrogen is an excellent electron donor, making it the scaffold of choice for targeting metalloenzymes. For example, imidazole-based drugs effectively coordinate the zinc ion in carbonic anhydrase or the heme iron in aromatase. Furthermore, many G-protein coupled receptors (GPCRs) have binding pockets evolved to recognize the protonated state of endogenous ligands (like histamine), making the amphoteric imidazole an ideal structural anchor.

G Start Target Class & Required Binding Modality Kinase Kinase (ATP Hinge) Start->Kinase Requires contiguous Donor/Acceptor Metallo Metalloenzyme (e.g., CYP, CA) Start->Metallo Requires strong metal coordination GPCR GPCR / Histidine Mimic Start->GPCR Requires physiological protonation Pyrazole Select Pyrazole Scaffold (pKa ~2.5, Neutral) Kinase->Pyrazole Imidazole Select Imidazole Scaffold (pKa ~7.0, Basic/Cationic) Metallo->Imidazole GPCR->Imidazole Liability CYP Inhibition / hERG Liability? Imidazole->Liability Liability->Pyrazole Scaffold Hopping (MMP Optimization)

Logical decision tree for selecting diazole scaffolds based on target class and liability profiles.

Metabolic Stability and the CYP Liability

While imidazole's ability to coordinate metals is a feature for certain targets, it becomes a severe liability in systemic pharmacokinetics. Imidazoles are notorious mechanism-based and reversible inhibitors of Cytochrome P450 (CYP) enzymes (particularly CYP3A4 and CYP2C9) because the basic nitrogen binds directly to the catalytic heme iron in the liver [4]. This leads to severe drug-drug interactions (DDIs).

Matched Molecular Pair (MMP) Optimization: A classic medicinal chemistry strategy to rescue a lead compound suffering from CYP inhibition or hERG toxicity is to perform a "scaffold hop" from imidazole to pyrazole [5]. This MMP transformation retains the aromatic geometry but drops the pKa by ~4.5 units. The loss of basicity abrogates hERG binding (which requires a basic amine) and significantly weakens heme coordination, rescuing the pharmacokinetic profile.

Table 2: Matched Molecular Pair Case Study (Clotrimazole vs. TRAM-34 Analogue) [6]

ScaffoldRepresentative CompoundPrimary TargetCYP3A4 IC₅₀hERG LiabilityCausality
Imidazole ClotrimazoleFungal CYP51< 0.1 µM (Severe)HighStrong heme-iron coordination via basic sp2 nitrogen.
Pyrazole TRAM-34IKCa Potassium Channel> 10.0 µM (Weak)LowReduced basicity prevents iron coordination and ion-channel trapping.

Self-Validating Experimental Protocols

To objectively compare these scaffolds during lead optimization, the following self-validating assays must be employed. These protocols are designed with internal controls to ensure data integrity.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: Accurate pKa measurement is critical to predict the ionization state at pH 7.4, which dictates logD, permeability, and hERG binding.

  • System Calibration: Calibrate the potentiometric titrator using standardized 0.1 M HCl and 0.1 M NaOH. Validation: Titrate a known reference standard (e.g., pure imidazole, theoretical pKa 6.95) to ensure electrode linearity.

  • Sample Preparation: Dissolve 1-2 mg of the test compound in 10 mL of a co-solvent system (e.g., 0.15 M KCl in 20% Methanol/Water) to ensure complete dissolution of neutral pyrazoles.

  • Titration: Titrate the sample from pH 2.0 to 11.0 using 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Extrapolation: Use the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent apparent pKa.

Protocol B: Microsomal CYP Reversible Inhibition Assay (LC-MS/MS)

Causality: We utilize Human Liver Microsomes (HLMs) rather than recombinant CYPs to capture the interplay of competitive binding across the full hepatic enzyme profile.

  • Incubation Matrix: Prepare a 200 µL reaction mixture containing 0.1 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and the test compound (7-point dose-response, 0.01 to 50 µM).

  • Probe Addition: Add a CYP-specific probe substrate at its Km​ value (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9). Validation: Include Ketoconazole as a positive control for CYP3A4 inhibition.

  • Initiation & Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the catalytic cycle by adding 1 mM NADPH. Incubate for 10 minutes.

  • Quench: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite (e.g., 1-hydroxymidazolam). Calculate the IC₅₀ using non-linear regression (GraphPad Prism).

G Incubation Incubation Substrate Substrate Incubation->Substrate Quench Quench Substrate->Quench Analysis Analysis Quench->Analysis Data Data Analysis->Data

Experimental workflow for quantifying CYP450 reversible inhibition via LC-MS/MS.

Conclusion

The choice between an imidazole and a pyrazole scaffold is rarely arbitrary. Imidazoles are powerful tools for engaging metalloenzymes and mimicking natural basic residues, but they carry inherent risks of CYP-mediated drug-drug interactions and hERG toxicity. Pyrazoles, by virtue of the adjacent lone pair effect, offer a metabolically stable, neutral alternative that excels in bidentate hinge-binding scenarios, particularly in kinase drug discovery. Understanding the physicochemical causality behind these differences allows medicinal chemists to rationally navigate structure-activity relationships and optimize lead compounds with precision.

References

  • F. A. et al. (2021). Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • R. P. et al. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from[Link]

  • M. J. et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. Journal of Medicinal Chemistry - ACS Publications. Retrieved from[Link]

  • D. A. et al. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. Retrieved from[Link]

  • W. H. et al. (2013). TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity. PLOS One. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.